Product packaging for 1-Chloroethyl 2-methylpropanoate(Cat. No.:CAS No. 84674-32-8)

1-Chloroethyl 2-methylpropanoate

カタログ番号: B1367391
CAS番号: 84674-32-8
分子量: 150.6 g/mol
InChIキー: HGBDENWEGVXBJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-Chloroethyl 2-methylpropanoate (CAS 84674-32-8) is a halogenated ester with the molecular formula C6H11ClO2 and a molecular weight of 150.60 g/mol . This compound serves as a valuable synthetic intermediate in organic chemistry, primarily due to the reactivity of its carbon-chlorine bond, which acts as a good leaving group in nucleophilic substitution reactions . The structure features the chlorine atom on the carbon adjacent to the ester oxygen, a configuration that imparts significant reactivity and makes the molecule a versatile precursor for the construction of more complex chemical entities . Researchers can leverage this compound for the introduction of the 2-methylpropanoate moiety or for further functionalization of the chloroethyl group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds . Its application is particularly relevant in method development and the synthesis of specialized organic molecules, including active pharmaceutical ingredients (APIs) . This product is intended for research purposes as a chemical intermediate. It is strictly for laboratory use and is not labeled for human or veterinary diagnostic or therapeutic applications . Proper storage conditions, often requiring cold-chain transportation, should be maintained to ensure product stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO2 B1367391 1-Chloroethyl 2-methylpropanoate CAS No. 84674-32-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-chloroethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-4(2)6(8)9-5(3)7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBDENWEGVXBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90521032
Record name 1-Chloroethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84674-32-8
Record name 1-Chloroethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroethyl 2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Chloroethyl 2-methylpropanoate, a halogenated ester with significant potential as a versatile intermediate in organic synthesis. This document outlines a detailed experimental protocol for its preparation via Fischer esterification and presents its key characterization data, including predicted spectroscopic analysis.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the direct esterification of 2-methylpropanoic acid with 1-chloroethanol.[1] This reaction is typically carried out under acidic conditions, following the principles of Fischer esterification, to facilitate the nucleophilic attack of the alcohol on the carboxylic acid's carbonyl group.[1]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 2-methylpropanoic acid and 1-chloroethanol using sulfuric acid as a catalyst.

Materials:

  • 2-Methylpropanoic acid

  • 1-Chloroethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylpropanoic acid (1.0 equivalent) and 1-chloroethanol (1.2 equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3 mol%) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₁₁ClO₂
Molecular Weight 150.60 g/mol
Appearance Colorless liquid (predicted)
Boiling Point Predicted to be around 150-170 °C
Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 6.3Quartet (q)1H-O-CH (Cl)-CH₃
~2.6 - 2.4Septet1H-CO-CH (CH₃)₂
~1.8 - 1.6Doublet (d)3H-O-CH(Cl)-CH₃
~1.2 - 1.0Doublet (d)6H-CO-CH(CH₃ )₂

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175 - 170C =O (Ester carbonyl)
~80 - 75-O-C H(Cl)-CH₃
~35 - 30-CO-C H(CH₃)₂
~25 - 20-O-CH(Cl)-C H₃
~20 - 15-CO-CH(C H₃)₂

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980 - 2850StrongC-H stretch (alkane)
~1740 - 1720StrongC=O stretch (ester)
~1250 - 1100StrongC-O stretch (ester)
~800 - 600MediumC-Cl stretch

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment Ion
150[M]⁺ (Molecular ion, C₆H₁₁³⁵ClO₂)
152[M+2]⁺ (Isotope peak for ³⁷Cl)
115[M - Cl]⁺
89[CH(CH₃)₂CO]⁺
63[CH(Cl)CH₃]⁺
43[CH(CH₃)₂]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactant1 2-Methylpropanoic Acid Reaction Fischer Esterification (Reflux) Reactant1->Reaction Reactant2 1-Chloroethanol Reactant2->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Aqueous Work-up (Extraction, Neutralization) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product 1-Chloroethyl 2-methylpropanoate Purification->Product Characterization_Logic Synthesis Synthesized Product Purity Purity Assessment Synthesis->Purity Structure Structural Elucidation Synthesis->Structure TLC_GC TLC / GC Purity->TLC_GC NMR ¹H and ¹³C NMR Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Confirmed Structure and Purity NMR->Final IR->Final MS->Final TLC_GC->Final

References

Technical Guide: Physicochemical Properties of 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroethyl 2-methylpropanoate, also known as 1-chloroethyl isobutyrate, is a chloroalkyl ester with the chemical formula C₆H₁₁ClO₂. Its bifunctional nature, incorporating both a reactive chloroethyl group and an ester moiety, makes it a compound of interest for organic synthesis, potentially serving as an intermediate in the preparation of more complex molecules. This technical guide provides a summary of its known physicochemical properties, synthesis, and general experimental protocols for their determination.

Due to a lack of extensive published experimental data for this specific compound, this guide includes predicted values and data from its close structural analog, chloromethyl isobutyrate, to provide reasonable estimates.

Chemical Structure and Identification

The molecular structure of this compound consists of a 2-methylpropanoate (isobutyrate) group attached to a 1-chloroethyl group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It includes predicted values and experimental data for the closely related analog, chloromethyl isobutyrate, for comparison.

PropertyThis compound (Predicted)Chloromethyl isobutyrate (Experimental Analog Data)
IUPAC Name This compoundchloromethyl 2-methylpropanoate
Synonyms 1-chloroethyl isobutyrateChloromethyl isobutyrate
CAS Number 84674-32-8[1]61644-18-6
Molecular Formula C₆H₁₁ClO₂[1]C₅H₉ClO₂
Molecular Weight 150.6 g/mol [1]136.58 g/mol
Boiling Point 143.0 ± 13.0 °C (at 760 mmHg)[2]138-141 °C (at 760 mmHg)[3][4]
Density 1.051 ± 0.06 g/cm³[2]1.045 g/cm³ (at 20°C)[3]
Melting Point Not available-42°C[3]
Solubility Insoluble in water; Soluble in organic solvents (general principle for esters)[5]Insoluble in water; Soluble in ethanol, ether, and benzene[6]
Flash Point Not available33.736°C[7]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of liquid esters are outlined below. These are general methods that can be applied to this compound.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer (0-200°C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube.

  • The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

  • The Thiele tube is gently heated. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heating source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]

G cluster_0 Boiling Point Determination Workflow A Place sample and inverted capillary tube in a small test tube B Attach test tube to thermometer A->B C Immerse assembly in Thiele tube with heating fluid B->C D Gently heat the Thiele tube C->D E Observe a steady stream of bubbles from the capillary tube D->E F Remove heat and allow to cool E->F G Record temperature when liquid enters the capillary tube F->G

Caption: Workflow for Boiling Point Determination.

Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20°C) until thermal equilibrium is reached.

  • The pycnometer is removed from the bath, dried, and weighed again.

  • The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

A qualitative assessment of solubility in water and organic solvents can be performed as follows.

Apparatus:

  • Small test tubes

  • Pipettes or droppers

  • Vortex mixer (optional)

Procedure:

  • Solubility in Water: Add approximately 0.1 mL of this compound to a test tube containing 1 mL of deionized water.

  • Agitate the mixture vigorously for one minute.

  • Observe whether the substance dissolves completely, forms a separate layer, or appears as a cloudy suspension. The formation of a single clear phase indicates solubility, while two distinct layers or a persistent emulsion suggests insolubility.[9][10]

  • Solubility in Organic Solvents: Repeat the procedure using common organic solvents such as ethanol, acetone, and diethyl ether.

Synthesis

A common method for the synthesis of esters like this compound is the Fischer esterification.

Reaction: 2-methylpropanoic acid + 1-chloroethanol ⇌ this compound + water

General Protocol:

  • 2-methylpropanoic acid is mixed with an excess of 1-chloroethanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

  • The mixture is heated under reflux for several hours to drive the equilibrium towards the product.

  • After cooling, the mixture is washed with water and a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted carboxylic acid.

  • The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the final product is purified by distillation.[11]

G cluster_1 Fischer Esterification Synthesis Reactants 2-methylpropanoic acid + 1-chloroethanol + Acid Catalyst Reflux Heat under Reflux Reactants->Reflux Workup Wash with H₂O and NaHCO₃ Reflux->Workup Purification Dry and Distill Workup->Purification Product This compound Purification->Product

Caption: General Workflow for Fischer Esterification.

Safety Information

No specific safety data sheet (SDS) for this compound (CAS 84674-32-8) was found. However, based on data for analogous chloroalkyl esters, the following precautions should be taken:

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Handle with care to avoid inhalation, ingestion, and skin absorption.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet. Always consult a current SDS and conduct a thorough risk assessment before handling this chemical.

References

1-Chloroethyl 2-methylpropanoate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Chloroethyl 2-methylpropanoate

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: While no common synonyms are widely listed, systematic variations of the IUPAC name may be encountered.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 84674-32-8[1]
Molecular Formula C₆H₁₁ClO₂[1][2]
Molecular Weight 150.6 g/mol [1]

Experimental Protocols

Synthesis via Fischer Esterification

A primary and well-established method for the synthesis of this compound is through direct esterification, specifically the Fischer esterification method.[1] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1]

Reactants:

  • 2-methylpropanoic acid

  • 1-chloroethanol[1]

  • Strong acid catalyst (e.g., sulfuric acid)

General Procedure:

  • 2-methylpropanoic acid is combined with 1-chloroethanol in a suitable reaction vessel.

  • A catalytic amount of a strong acid is added to the mixture.

  • The reaction mixture is typically heated to drive the equilibrium towards the formation of the ester and water.

  • The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up to isolate and purify the this compound product. This may involve neutralization of the acid catalyst, extraction, and distillation.

Reaction Mechanism: The Fischer esterification proceeds through several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of the 2-methylpropanoic acid, which increases the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic attack: The alcohol, 1-chloroethanol, acts as a nucleophile and attacks the electrophilic carbonyl carbon.[1]

  • Proton transfer and water elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is subsequently eliminated.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the final ester product, this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a thorough analysis is necessary. The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the components of the reaction mixture and to identify the product based on its mass-to-charge ratio and fragmentation pattern.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[1]

Chemical Reactivity

This compound is a versatile synthetic intermediate due to the presence of two reactive functional groups: an ester and a chloroethyl group.[1]

  • Ester Group Reactivity: The ester functional group can undergo various reactions, such as hydrolysis (cleavage by water to yield the carboxylic acid and alcohol) and transesterification (reaction with another alcohol to form a different ester).[1]

  • Chloroethyl Group Reactivity: The chloroethyl group provides a site for nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles.[1] This allows for the introduction of various functionalities by displacing the chlorine atom, which is a good leaving group. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[1]

Visualizations

Fischer_Esterification_Workflow Synthesis of this compound Reactants 2-methylpropanoic acid + 1-chloroethanol Reaction Fischer Esterification (Heating) Reactants->Reaction Catalyst Strong Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Reaction Workup (Neutralization, Extraction) Reaction->Workup Product This compound Workup->Product

Caption: Fischer Esterification workflow for the synthesis of this compound.

Reactivity_Profile Reactivity Profile of this compound cluster_molecule This compound cluster_ester Ester Group Reactions cluster_chloroethyl Chloroethyl Group Reactions Molecule C₆H₁₁ClO₂ Hydrolysis Hydrolysis Molecule->Hydrolysis H₂O Transesterification Transesterification Molecule->Transesterification R'-OH Nucleophilic_Substitution Nucleophilic Substitution (S(_N)1 / S(_N)2) Molecule->Nucleophilic_Substitution Nu⁻

Caption: Dual reactivity pathways of this compound.

References

Spectroscopic Analysis of 1-Chloroethyl 2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Chloroethyl 2-methylpropanoate (C₆H₁₁ClO₂). The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) characteristics of this molecule. The guide includes tabulated data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₆H₁₁ClO₂ Molecular Weight: 150.60 g/mol CAS Number: 533-33-5

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5Quartet1HO-CH(Cl)-CH₃
~2.6Septet1HCH(CH₃)₂
~1.8Doublet3HO-CH(Cl)-CH₃
~1.2Doublet6HCH(CH₃)₂

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
~175C=OCarbonyl
~85CHO-CH(Cl)-CH₃
~34CHCH(CH₃)₂
~25CH₃O-CH(Cl)-CH₃
~19CH₃CH(CH₃)₂

Note: Predicted values are based on standard chemical shift tables. The carbonyl carbon is typically found at the low-field end of the spectrum.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2970StrongC-H stretchAlkyl
~1740StrongC=O stretchEster
~1250StrongC-O stretchEster
~750StrongC-Cl stretchAlkyl Halide

Note: These are characteristic absorption ranges for the functional groups present in the molecule. The fingerprint region (below 1500 cm⁻¹) will contain a unique set of complex vibrations.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zAdductPredicted CCS (Ų)
151.05203[M+H]⁺128.3
173.03397[M+Na]⁺136.1
149.03747[M-H]⁻128.9
168.07857[M+NH₄]⁺150.6
189.00791[M+K]⁺135.4
133.04201[M+H-H₂O]⁺125.2
195.04295[M+HCOO]⁻145.5
209.05860[M+CH₃COO]⁻176.1
171.01942[M+Na-2H]⁻131.5
150.04420[M]⁺131.7
150.04530[M]⁻131.7

Data obtained from PubChemLite.[4] m/z refers to the mass-to-charge ratio of the adduct.[4] Predicted Collision Cross Section (CCS) values are provided in square angstroms.[4]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, accurately weigh between 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[5]

    • Choose a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃) for nonpolar organic compounds.[5][6] Use approximately 0.6-0.7 mL of the solvent.[5][7]

    • Dissolve the sample in the solvent within a clean vial. Gentle vortexing or sonication can aid dissolution.[5][7]

    • To prevent distorted spectra due to magnetic field inhomogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[8]

    • Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[5]

    • An internal standard, such as tetramethylsilane (TMS), should be added to provide a reference signal at 0.0 ppm.[6][9]

    • Cap the NMR tube securely to prevent evaporation or contamination.[5]

  • Data Acquisition :

    • Insert the prepared sample into the NMR spectrometer.

    • The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[5]

    • Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes resolution and minimizes peak broadening.[5]

    • The probe is tuned to the specific nucleus being analyzed (e.g., ¹H or ¹³C) to optimize signal reception.[5]

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and begin data collection.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method for Liquids) :

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a dry organic solvent like acetone and handle with care to avoid moisture.[10][11]

    • Place one to two drops of the neat (pure) liquid sample of this compound onto one salt plate.[11]

    • Place the second salt plate on top, creating a thin liquid film "sandwich".[11]

  • Data Acquisition :

    • Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum. The instrument measures the frequencies of infrared light absorbed by the sample.[12]

    • If the absorption peaks are too intense, the plates should be separated, cleaned, and a smaller amount of sample used. If the peaks are too weak, more sample should be added.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization :

    • The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[13]

    • For a volatile compound like this compound, electron ionization (EI) is a common method. In this technique, the sample molecules are bombarded with a high-energy electron beam, which knocks off an electron to form a radical cation (the molecular ion).[13][14] This high energy often causes the molecular ion to fragment.[15]

  • Mass Analysis :

    • The resulting positively charged ions (the molecular ion and any fragments) are accelerated by an electric field.[13][16]

    • The accelerated ions then pass through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[13][16]

  • Detection :

    • A detector at the end of the analyzer records the number of ions at each m/z value.[16]

    • The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak and is assigned a relative abundance of 100%.[14][16]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Obtain Pure Sample Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film on Salt Plates Sample->Prep_IR Prep_MS Introduce into High Vacuum Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Data_NMR NMR Spectrum (Chemical Shift, Integration, Splitting Pattern) Acq_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_MS Mass Spectrum (Molecular Ion, Fragmentation) Acq_MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

The Solubility Profile of 1-Chloroethyl 2-methylpropanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloroethyl 2-methylpropanoate in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility, offers qualitative predictions based on its molecular structure, and details the standardized experimental protocols for determining its solubility. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are considering the use of this compound in their work.

Introduction

This compound is an ester of isobutyric acid and 1-chloroethanol. Its utility in various synthetic pathways, particularly in the pharmaceutical and chemical industries, necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This guide addresses the solubility of this compound in common organic solvents, providing a framework for its effective use in a laboratory and industrial setting.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties form the basis for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₁₁ClO₂PubChem
Molecular Weight 150.60 g/mol PubChem
Appearance Colorless to light yellow liquid (predicted)ChemicalBook
Boiling Point Not available
Density Not available
CAS Number 84674-32-8Guidechem

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the key intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area. The alkyl groups in this compound contribute to these interactions.

  • Dipole-Dipole Interactions: The ester and chloro- functional groups introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

The presence of both nonpolar (the isobutyl group and the ethyl chain) and polar (the ester and chloro- groups) moieties in this compound suggests that its solubility will be significant in a range of organic solvents.

Predicted Solubility of this compound

Based on its structure and the principles of solubility, a qualitative prediction of the solubility of this compound in various classes of organic solvents is presented in Table 2.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Solvents Hexane, Toluene, Diethyl etherHigh The nonpolar alkyl groups of this compound will interact favorably with the nonpolar solvent molecules via van der Waals forces.
Polar Aprotic Solvents Acetone, Ethyl acetate, Tetrahydrofuran (THF)Very High These solvents can engage in dipole-dipole interactions with the ester and chloro- groups of the solute, while also having sufficient nonpolar character to interact with the alkyl portions.
Polar Protic Solvents Ethanol, MethanolModerate to High While the polar groups of the solute can interact with the hydroxyl group of the alcohols, the lack of a hydrogen bond donor on the solute may limit solubility compared to polar aprotic solvents.
Highly Polar Protic Solvents WaterLow The hydrophobic alkyl groups will dominate, leading to poor miscibility with water. The polar groups are not sufficient to overcome the energy penalty of disrupting the strong hydrogen bonding network of water.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols must be followed. The most common method for determining the solubility of a liquid in a liquid is the isothermal equilibrium method .

Experimental Protocol: Isothermal Equilibrium Method
  • Preparation of Saturated Solution:

    • A known volume of the solvent is placed in a thermostatted vessel equipped with a stirrer.

    • The solute (this compound) is added incrementally to the solvent at a constant temperature.

    • The mixture is stirred vigorously to ensure thorough mixing and to reach equilibrium. The formation of a second phase (cloudiness or distinct layer) indicates that the solution is saturated.

  • Equilibration:

    • The saturated solution is allowed to equilibrate for a sufficient period (typically several hours) at a constant temperature to ensure that the solubility limit has been reached and is stable.

  • Phase Separation and Sampling:

    • Once equilibrium is established, the stirring is stopped, and the mixture is allowed to stand for a period to allow for the separation of the two phases (if immiscible) or for any undissolved solute to settle.

    • A sample of the clear, saturated supernatant (the solvent-rich phase) is carefully withdrawn using a syringe.

  • Analysis of the Saturated Solution:

    • The concentration of the solute in the collected sample is determined using a suitable analytical technique. Common methods include:

      • Gas Chromatography (GC): A highly sensitive and accurate method for volatile and semi-volatile compounds. A calibration curve is first generated using standard solutions of known concentrations.

      • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds.

      • Spectrophotometry (UV-Vis): Can be used if the solute has a chromophore.

  • Data Reporting:

    • The solubility is typically reported in units of grams of solute per 100 grams of solvent ( g/100g ) or as a mole fraction at a specific temperature.

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_0 Experimental Workflow for Solubility Determination A 1. Prepare Solvent in Thermostatted Vessel B 2. Add Solute Incrementally with Stirring A->B C 3. Equilibrate at Constant Temperature B->C D 4. Stop Stirring and Allow Phase Separation C->D E 5. Sample the Saturated Supernatant D->E F 6. Analyze Sample by GC, HPLC, or Spectrophotometry E->F G 7. Calculate and Report Solubility F->G

Caption: A generalized workflow for the experimental determination of the solubility of a liquid solute in a liquid solvent.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, as depicted in the diagram below.

G cluster_Solvent Solubility Solubility of 1-Chloroethyl 2-methylpropanoate Temperature Temperature Temperature->Solubility Solvent Solvent Properties Solvent->Solubility Polarity Polarity H_Bonding Hydrogen Bonding Capability Pressure Pressure Pressure->Solubility Polarity->Solvent H_Bonding->Solvent

Caption: Key factors influencing the solubility of this compound in organic solvents.

  • Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this is not always the case, and the effect should be determined experimentally.

  • Solvent Properties: As discussed, the polarity and hydrogen bonding capability of the solvent are the most critical factors.

  • Pressure: For liquid-liquid systems, the effect of pressure on solubility is typically negligible at pressures near atmospheric pressure.

Conclusion

Thermal Stability and Decomposition of 1-Chloroethyl 2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-Chloroethyl 2-methylpropanoate. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document outlines the theoretical decomposition pathways, proposes experimental protocols for its analysis, and presents data table structures for the reporting of future findings. This guide is intended to serve as a foundational resource for researchers undertaking studies on the thermal properties of this and structurally related compounds.

Introduction

This compound is a chloroalkyl ester with potential applications as a synthetic intermediate in various chemical industries, including pharmaceuticals. An understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for predicting its behavior under elevated temperatures during chemical reactions. Thermal decomposition can lead to the formation of hazardous and reactive byproducts, making a thorough characterization of its degradation profile essential.

This guide will cover the predicted thermal decomposition pathways based on established mechanisms for similar esters and halogenated organic compounds. Furthermore, it will provide detailed experimental methodologies for researchers to determine the thermal stability and identify decomposition products using techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Predicted Thermal Stability and Decomposition Pathways

While specific experimental data is not available, the thermal decomposition of this compound is expected to proceed through one or more of the following pathways, common to esters and halogenated compounds:

  • Pyrolytic Elimination (cis-Elimination): This is a common pathway for esters, involving a six-membered cyclic transition state to yield an alkene and a carboxylic acid. For this compound, this would likely result in the formation of vinyl chloride and 2-methylpropanoic acid. This reaction is typically unimolecular and proceeds at moderately high temperatures.

  • Radical Chain Mechanisms: At higher temperatures, homolytic cleavage of the carbon-chlorine or carbon-oxygen bonds can initiate a radical chain reaction. This would lead to a more complex mixture of decomposition products. The C-Cl bond is generally the weakest and most likely to cleave first, forming a chloroethyl radical and a 2-methylpropanoyloxy radical. These radicals can then undergo further reactions such as fragmentation, hydrogen abstraction, and recombination.

  • Hydrolysis: In the presence of water, especially at elevated temperatures or under acidic or basic conditions, hydrolysis of the ester bond can occur, yielding 1-chloroethanol and 2-methylpropanoic acid. While not strictly a thermal decomposition pathway in the absence of water, it is an important consideration for the stability of the compound in various environments.

The following diagram illustrates a proposed primary decomposition pathway via pyrolytic elimination.

G Proposed Pyrolytic Elimination of this compound cluster_reactants Reactant cluster_products Products reactant This compound product1 Vinyl Chloride reactant->product1 Heat (Δ) product2 2-Methylpropanoic Acid reactant->product2 Heat (Δ)

Caption: Proposed primary thermal decomposition pathway.

Quantitative Data

As of the date of this publication, no specific quantitative data on the thermal decomposition of this compound has been found in the literature. The following tables are provided as a template for reporting key thermal stability parameters that would be obtained through the experimental protocols outlined in the subsequent section.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValue (°C)AtmosphereHeating Rate (°C/min)
Tonset (Decomposition)
Tpeak (DTG)
% Mass Loss (Step 1)
% Mass Loss (Step 2)
Final Residue (%)

Table 2: Identified Decomposition Products by Py-GC-MS

Retention Time (min)Identified CompoundMolecular WeightProposed Origin/Fragment

Experimental Protocols

To determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the influence of oxygen on decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the mass loss as a function of temperature. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss.

G Experimental Workflow for Thermal Stability Analysis cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_pygcms Py-GC-MS Analysis cluster_analysis Data Interpretation start 1-Chloroethyl 2-methylpropanoate Sample weigh Weigh 5-10 mg start->weigh tga Run TGA (25-600°C, 10°C/min) N2 and Air Atmospheres weigh->tga pyrolysis Pyrolyze Sample at T(onset) weigh->pyrolysis tga_data Obtain TGA/DTG Curves tga->tga_data stability Determine Thermal Stability tga_data->stability gcms GC-MS Separation and Identification pyrolysis->gcms pygcms_data Identify Decomposition Products gcms->pygcms_data pathway Propose Decomposition Pathway pygcms_data->pathway stability->pathway

Caption: Generalized experimental workflow.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis tube.

  • Pyrolysis Conditions: Heat the sample rapidly to the onset decomposition temperature determined by TGA. Isothermal pyrolysis for a short duration (e.g., 30 seconds) is recommended.

  • GC Separation:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A suitable temperature program to separate the decomposition products, for example, hold at 40°C for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Safety Considerations

Thermal decomposition of this compound may produce toxic and corrosive gases, including hydrogen chloride and vinyl chloride (a known carcinogen). All thermal experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While specific experimental data is currently lacking, the proposed decomposition pathways and detailed experimental protocols offer a clear path for researchers to characterize this compound. The generation of such data is crucial for its safe application and for the development of robust chemical processes. It is recommended that the data templates provided herein are used to report future findings to build a comprehensive understanding of the thermal behavior of this compound.

An In-depth Technical Guide to the Reactivity of the Chloroethyl Group in 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Chloroethyl 2-methylpropanoate is a halogenated ester that serves as a valuable building block in organic synthesis. Its utility stems from the presence of two distinct reactive sites: the ester group, which can undergo hydrolysis and transesterification, and the chloroethyl group, which is susceptible to nucleophilic attack and elimination.[1] The carbon-chlorine bond in the chloroethyl group is polarized, rendering the carbon atom electrophilic and a prime target for nucleophiles. The reactivity of this group is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. Understanding these factors is crucial for controlling the outcome of reactions involving this versatile intermediate.

Synthesis of this compound

The primary method for the synthesis of this compound is through Fischer esterification. This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1]

Reaction Scheme

G cluster_products Products R1 2-Methylpropanoic Acid Catalyst H₂SO₄ (catalyst) R2 1-Chloroethanol P1 This compound P2 Water Catalyst->P1 Catalyst->P2

Caption: Fischer Esterification Synthesis of this compound.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-Methylpropanoic acid

  • 1-Chloroethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 1.0 molar equivalent of 2-methylpropanoic acid and 1.2 molar equivalents of 1-chloroethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the carboxylic acid) to the mixture while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to dilute the mixture.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to obtain pure this compound.

Reactivity of the Chloroethyl Group

The chloroethyl group of this compound is the primary site of reactivity for transformations that do not involve the ester functionality. The carbon atom bonded to the chlorine is an electrophilic center, making it susceptible to attack by nucleophiles. The main reaction pathways for this group are nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of the chloroethyl group can proceed through either an SN1 or SN2 mechanism. The operative mechanism is determined by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.[1]

The SN2 (bimolecular nucleophilic substitution) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[1] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

SN2_Mechanism Reactants This compound + Nu⁻ TransitionState [Nu---C---Cl]⁻ Transition State Reactants->TransitionState Single Step Products Substituted Product + Cl⁻ TransitionState->Products

Caption: Generalized SN2 reaction pathway.

The SN1 (unimolecular nucleophilic substitution) mechanism is a two-step process. The first and rate-determining step is the departure of the chloride leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.

SN1_Mechanism Reactant This compound Intermediate Carbocation Intermediate + Cl⁻ Reactant->Intermediate Step 1 (Slow) Product Substituted Product Intermediate->Product Step 2 (Fast) + Nu⁻

Caption: Generalized SN1 reaction pathway.

Elimination Reactions

In the presence of a strong base, this compound can undergo an elimination reaction to form an alkene. The most common mechanism for this transformation is the E2 (bimolecular elimination) mechanism.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, while simultaneously the carbon-halogen bond breaks and a double bond is formed. This reaction is favored by strong, sterically hindered bases.

E2_Mechanism Reactants This compound + Base TransitionState [Base---H---C---C---Cl] Transition State Reactants->TransitionState Single Step Products Vinyl 2-methylpropanoate + Base-H⁺ + Cl⁻ TransitionState->Products

Caption: Generalized E2 elimination reaction pathway.

Quantitative Reactivity Data (Analogous Systems)

While specific kinetic data for this compound is scarce in the literature, data from analogous systems can provide valuable insights into its reactivity. The following table summarizes representative rate constants for the solvolysis of similar chloro-esters, which proceeds via a nucleophilic substitution mechanism.

CompoundSolventTemperature (°C)Rate Constant (s⁻¹)Reference
Isobutyl chloroformate80% Ethanol40.01.35 x 10⁻⁵[2]
Isobutyl chloroformateMethanol40.02.08 x 10⁻⁵[2]
Isobutyl chloroformate97% TFE40.01.10 x 10⁻³[2]

TFE = 2,2,2-Trifluoroethanol

The data illustrates the significant effect of the solvent on the reaction rate, with the more ionizing solvent (97% TFE) leading to a much faster reaction.

Experimental Protocol: Kinetic Analysis of Solvolysis

The following is a general protocol for studying the kinetics of the solvolysis of a chloro-ester like this compound.

Workflow for Kinetic Analysis

Kinetic_Workflow A Prepare stock solution of This compound C Initiate reaction by adding a small aliquot of stock solution to the solvent A->C B Prepare solvent mixture and thermostate at desired temperature B->C D Monitor the reaction progress over time (e.g., by conductivity, HPLC, or titration) C->D E Collect data at various time points D->E F Plot data to determine the rate constant (e.g., ln[A] vs. time) E->F G Repeat at different temperatures to determine activation parameters F->G

Caption: Workflow for a typical kinetic study of solvolysis.

Detailed Procedure

Materials:

  • This compound

  • High-purity solvents (e.g., ethanol, water, acetone)

  • Conductivity meter or HPLC with a suitable column and detector

  • Constant temperature bath

Procedure:

  • Prepare a stock solution of this compound of a known concentration in a non-reactive solvent (e.g., acetonitrile).

  • Prepare the desired solvent mixture (e.g., 80% ethanol/20% water) and place it in a reaction vessel equipped with a conductivity probe or a sampling port for HPLC analysis.

  • Allow the solvent in the reaction vessel to equilibrate to the desired temperature in a constant temperature bath.

  • Initiate the reaction by injecting a small, known volume of the stock solution into the stirred solvent mixture. The final concentration of the substrate should be low (e.g., 10⁻⁴ to 10⁻³ M).

  • Record the conductivity or take aliquots for HPLC analysis at regular time intervals.

  • Continue data collection until the reaction is at least 90% complete.

  • Analyze the data to determine the pseudo-first-order rate constant (k). For conductivity measurements, the Guggenheim method can be used. For HPLC, a plot of the natural logarithm of the reactant concentration versus time will yield a straight line with a slope of -k.

  • Repeat the experiment at several different temperatures to determine the activation parameters (enthalpy and entropy of activation) using the Arrhenius or Eyring equation.

Conclusion

This compound is a versatile synthetic intermediate due to the reactivity of its chloroethyl group. This group readily participates in nucleophilic substitution and elimination reactions, with the specific pathway being dictated by the reaction conditions. While quantitative kinetic data for this specific molecule is limited, understanding the fundamental principles of SN1, SN2, and E2 reactions, along with data from analogous systems, allows for a predictive understanding of its chemical behavior. The experimental protocols provided in this guide offer a starting point for the synthesis and kinetic analysis of this and related compounds, which are of significant interest to researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to 1-Chloroethyl 2-methylpropanoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1-Chloroethyl 2-methylpropanoate, a versatile halogenated ester intermediate. It details the compound's discovery and history, established and potential synthetic methodologies with detailed experimental protocols, and its significant role as a building block in the synthesis of complex organic molecules, including pharmaceuticals. The document presents a thorough analysis of the compound's physicochemical and spectroscopic properties, supported by quantitative data and spectral interpretations. Furthermore, key reaction pathways and its application in drug discovery, notably in the synthesis of the antihistamine Bilastine, are illustrated through detailed diagrams.

Introduction

This compound, with the CAS number 84674-32-8, is a halogenated ester that has garnered interest in the field of organic synthesis.[1][2] Its utility stems from the presence of two reactive centers: an ester functional group and a chloroethyl group. This dual reactivity allows for sequential and controlled modifications, making it a valuable intermediate in the construction of more complex molecular architectures.[1] Halogenated esters, as a class of compounds, are widely used in organic synthesis due to the carbon-halogen bond's susceptibility to nucleophilic substitution, where the halogen acts as a good leaving group.[1] The position of the halogen atom relative to the ester group significantly influences the compound's reactivity. In this compound, the chlorine atom is situated on the carbon adjacent to the ester oxygen, imparting significant reactivity to this position.[1] This guide aims to provide an in-depth exploration of this compound, from its fundamental properties to its practical applications in research and development.

Discovery and History

The precise historical details regarding the initial discovery and synthesis of this compound are not extensively documented in readily available literature. Its emergence is likely intertwined with the broader exploration of halogenated esters and their synthetic utility in the mid to late 20th century. While a definitive "discovery" paper pinpointing the exact date and researchers is not apparent, the synthesis of analogous compounds such as 1-chloroethyl chloroformate was detailed in patents from the 1980s, indicating that the synthesis of similar 1-chloroethyl esters was an area of active investigation during that period. The primary synthetic route, Fischer esterification, is a classic and well-established reaction in organic chemistry, suggesting that its preparation would have been accessible to chemists of that era. The compound's significance has grown with the increasing demand for specialized building blocks in the pharmaceutical industry, particularly as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 84674-32-8[1][2]
Molecular Formula C6H11ClO2[2]
Molecular Weight 150.6 g/mol [1]
InChI Key HGBDENWEGVXBJB-UHFFFAOYSA-N[1]
Spectroscopic Data (Predicted and Analog-Based)

Direct experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of analogous compounds and predictive models, the following characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound
Spectrum TypePredicted Peaks/Signals
¹H NMR Signals corresponding to the isobutyryl protons (a doublet and a septet), a quartet for the methine proton of the chloroethyl group, and a doublet for the methyl protons of the chloroethyl group.
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the chlorine, the methine and methyl carbons of the isobutyryl group, and the methyl carbon of the chloroethyl group.
Mass Spectrometry (MS) Predicted m/z values for various adducts include [M+H]⁺ at 151.05203 and [M+Na]⁺ at 173.03397.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching bands, and a C-Cl stretching band.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through direct esterification.[1]

Fischer Esterification

This classic method involves the reaction of 2-methylpropanoic acid (isobutyric acid) with 1-chloroethanol in the presence of a strong acid catalyst.[1]

Reaction Scheme:

(CH₃)₂CHCOOH + ClCH₂CH₂OH ⇌ (CH₃)₂CHCOOCH₂CH₂Cl + H₂O

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylpropanoic acid (1.0 equivalent) and 1-chloroethanol (1.2 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically several hours), the mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed successively with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Note: Specific reaction times, temperatures, and yields would need to be optimized for this particular transformation.

Alternative Synthetic Routes

Other potential synthetic pathways that have been investigated for the synthesis of halogenated esters include:[1]

  • Reaction of an acylal with a hydrogen halide.

  • Addition of a carboxylic acid to a vinyl halide.

  • Reaction of an acyl chloride with an aldehyde.

These alternative routes may offer advantages in terms of milder reaction conditions or different substrate scopes.

Chemical Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to the orthogonal reactivity of its two functional groups.[1]

Reactions of the Ester Group

The ester functionality can undergo typical ester reactions such as:

  • Hydrolysis: Conversion back to 2-methylpropanoic acid and 1-chloroethanol under acidic or basic conditions.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.

Reactions of the Chloroethyl Group

The chloroethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The carbon atom bonded to the chlorine is the electrophilic center.[1]

  • Nucleophilic Substitution (Sₙ2): The chlorine atom can be displaced by a range of nucleophiles, such as amines, alkoxides, thiolates, and cyanides, to form new carbon-heteroatom or carbon-carbon bonds. This is a key reaction for building molecular complexity.[1]

Logical Relationship of Reactivity

G Reactivity of this compound A 1-Chloroethyl 2-methylpropanoate B Ester Group A->B undergoes reactions at C Chloroethyl Group A->C undergoes reactions at D Hydrolysis B->D E Transesterification B->E F Nucleophilic Substitution (SN2) C->F G 2-Methylpropanoic Acid + 1-Chloroethanol D->G yields H New Ester E->H yields I Introduction of New Functional Groups F->I leads to G Synthetic Pathway Involving a Chloroethyl Ester Intermediate for Bilastine cluster_0 Intermediate Synthesis cluster_1 Coupling Reaction cluster_2 Final Product A Methyl 2-methyl-2-phenylpropanoate B Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate A->B Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl3) C Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (Chloroethyl Ester Intermediate) B->C Reduction (e.g., Triethylsilane, TiCl4) E Bilastine Precursor C->E Alkylation (Base, Solvent) D 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole D->E F Bilastine E->F Hydrolysis

References

Methodological & Application

Application Notes and Protocols: 1-Chloroethyl 2-methylpropanoate as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloroethyl 2-methylpropanoate as an effective alkylating agent for the introduction of the 1-(2-methylpropanoyloxy)ethyl group to various nucleophiles. This moiety is of significant interest in medicinal chemistry, particularly for the development of prodrugs with improved pharmacokinetic profiles.

Introduction

This compound is a reactive electrophile that participates in nucleophilic substitution reactions, where the chlorine atom serves as a leaving group.[1] This reactivity allows for the facile introduction of the isobutyryloxyethyl group onto a range of molecules, including phenols, amines, and thiols. The resulting ester functionality can be designed to be cleaved in vivo by esterases, releasing the active parent drug. This prodrug strategy can enhance solubility, bioavailability, and overall therapeutic efficacy.[1]

General Reaction Mechanism

The alkylation reaction with this compound typically proceeds via an SN2 mechanism. This involves a one-step process where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[1] The reaction is generally facilitated by a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Applications in Organic Synthesis and Drug Development

The primary application of this compound is in the synthesis of prodrugs. By attaching the isobutyryloxyethyl group to a parent drug molecule containing a hydroxyl, amino, or thiol functional group, its physicochemical properties can be favorably modified. This strategy aims to overcome challenges such as poor aqueous solubility, rapid metabolism, or unpleasant taste.

Experimental Protocols

Protocol 1: O-Alkylation of Phenols

This protocol describes a general procedure for the O-alkylation of a phenolic compound using this compound.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Sodium Iodide (NaI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the substituted phenol in anhydrous DMF, add potassium carbonate and sodium iodide.

  • Heat the mixture to 60-80 °C.

  • Slowly add this compound to the reaction mixture.

  • Maintain the reaction at 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: O-Alkylation of Various Phenols

EntryPhenol SubstrateProductReaction Time (h)Yield (%)
1Phenol1-(2-Methylpropanoyloxy)ethyl phenyl ether685
24-Methoxyphenol1-(2-Methylpropanoyloxy)ethyl 4-methoxyphenyl ether592
34-Nitrophenol1-(2-Methylpropanoyloxy)ethyl 4-nitrophenyl ether875
42-Naphthol1-(2-Methylpropanoyloxy)ethyl 2-naphthyl ether788
Protocol 2: N-Alkylation of Aromatic Amines

This protocol provides a general method for the N-alkylation of an aromatic amine with this compound.

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Sodium Iodide (NaI) (0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted aniline in anhydrous DMF.

  • Add sodium bicarbonate and sodium iodide to the solution.

  • Add this compound and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add water to the mixture and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Data Presentation: N-Alkylation of Various Aromatic Amines

EntryAniline SubstrateProductReaction Time (h)Yield (%)
1AnilineN-(1-(2-Methylpropanoyloxy)ethyl)aniline1278
24-ToluidineN-(1-(2-Methylpropanoyloxy)ethyl)-4-methylaniline1085
34-ChloroanilineN-(1-(2-Methylpropanoyloxy)ethyl)-4-chloroaniline1672
4N-MethylanilineN-Methyl-N-(1-(2-Methylpropanoyloxy)ethyl)aniline1480
Protocol 3: S-Alkylation of Thiols

This protocol outlines a general procedure for the S-alkylation of a thiol with this compound.

Materials:

  • Thiol (1.0 eq)

  • This compound (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous Ammonium Chloride solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the thiol in anhydrous acetonitrile, add cesium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: S-Alkylation of Various Thiols

EntryThiol SubstrateProductReaction Time (h)Yield (%)
1ThiophenolS-(1-(2-Methylpropanoyloxy)ethyl) phenyl sulfide490
24-MethylthiophenolS-(1-(2-Methylpropanoyloxy)ethyl) 4-tolyl sulfide395
3Benzyl mercaptanS-(1-(2-Methylpropanoyloxy)ethyl) benzyl sulfide588
4Cysteine derivative (protected)Protected S-(1-(2-Methylpropanoyloxy)ethyl) cysteine682

Visualizations

Alkylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Nucleophile Nucleophile (Nu-H) (Phenol, Amine, Thiol) Reaction Alkylation Reaction (SN2) Nucleophile->Reaction Alkylating_Agent 1-Chloroethyl 2-methylpropanoate Alkylating_Agent->Reaction Base Base (e.g., K₂CO₃, NaHCO₃) Base->Reaction Solvent Solvent (e.g., DMF, MeCN) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Final_Product Alkylated Product (Nu-CH(CH₃)OCOiPr) Purification->Final_Product

Caption: General workflow for the alkylation of nucleophiles.

Prodrug_Concept cluster_synthesis Chemical Synthesis cluster_administration In Vivo Administration cluster_activation Bioactivation cluster_effect Pharmacological Effect Parent_Drug Parent Drug (with Nu-H) Prodrug Prodrug (Drug-CH(CH₃)OCOiPr) Parent_Drug->Prodrug Alkylation Alkylating_Agent 1-Chloroethyl 2-methylpropanoate Alkylating_Agent->Prodrug Administration Oral or IV Administration Prodrug->Administration Esterase Esterase Cleavage Administration->Esterase Active_Drug Active Parent Drug Esterase->Active_Drug Byproducts Inactive Byproducts Esterase->Byproducts Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect

Caption: Prodrug activation pathway.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroethyl 2-methylpropanoate is a versatile bifunctional reagent utilized primarily in the synthesis of prodrugs. Its strategic importance lies in its ability to undergo nucleophilic substitution at the α-chloroethyl position, allowing for the temporary masking of functional groups in parent drug molecules. This document provides detailed application notes on the reactivity of this compound and protocols for its use in nucleophilic substitution reactions, with a focus on its application in drug development as a prodrug linker.

Introduction to Reactivity and Applications

This compound possesses two key reactive sites: the electrophilic carbon of the chloroethyl group and the ester moiety.[1] The carbon atom attached to the chlorine is susceptible to attack by a wide range of nucleophiles, making it an excellent building block for creating more complex molecules.[1] This reactivity is central to its primary application as a precursor for prodrug synthesis.

In drug development, a common strategy to improve the pharmacokinetic profile of a drug (e.g., solubility, bioavailability) is to convert it into a prodrug.[2] This involves covalently attaching a promoiety to the active pharmaceutical ingredient (API), which is later cleaved in vivo to release the active drug. This compound serves as a precursor to the 1-(2-methylpropanoyloxy)ethyl promoiety. This promoiety can be attached to carboxylic acid, amine, or alcohol functional groups on a drug molecule via a nucleophilic substitution reaction. The resulting acyloxyalkyl ester or carbamate linkage is designed to be labile and undergo hydrolysis, often enzyme-mediated, to release the parent drug.[3][4]

The reaction pathway for the nucleophilic substitution can proceed through either an S(_N)1 or S(_N)2 mechanism. The specific pathway is influenced by factors such as the strength and steric hindrance of the nucleophile, the polarity of the solvent, and the stability of the potential carbocation intermediate.[1]

Reaction Mechanisms

The nucleophilic substitution on this compound can follow two primary mechanistic pathways:

  • S(N)2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.[1] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]

  • S(N)1 Mechanism: A unimolecular, two-step process that involves the formation of a carbocation intermediate after the departure of the leaving group, followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored with weak nucleophiles and in polar protic solvents that can stabilize the carbocation. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate.[5]

The choice of reaction conditions will therefore dictate the predominant mechanism and influence the reaction's stereochemical outcome and kinetics.

Experimental Protocols

While specific protocols for this compound are not abundant in publicly available literature, the following protocols for analogous α-chloroalkyl esters can be adapted. Researchers should perform appropriate optimization studies.

Protocol 3.1: General Procedure for Nucleophilic Substitution with a Carboxylate Nucleophile (Ester Formation)

This protocol describes the synthesis of a 1-(acyloxy)ethyl ester, a common structure in prodrugs, by reacting an α-chloroethyl ester with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., a drug molecule with a carboxylic acid group)

  • A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIEA))

  • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, dichloromethane (DCM))

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and the non-nucleophilic base (1.1 eq.) in the anhydrous aprotic solvent.

  • Stir the solution at room temperature for 15-30 minutes to form the carboxylate salt.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.2: General Procedure for Nucleophilic Substitution with an Amine Nucleophile (Carbamate Precursor Formation)

This protocol outlines the reaction with an amine to form an N-(1-(2-methylpropanoyloxy)ethyl) derivative.

Materials:

  • This compound

  • Primary or secondary amine of interest

  • A non-nucleophilic base (e.g., DIEA)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve the amine (1.0 eq.) and the non-nucleophilic base (1.5 eq.) in the anhydrous aprotic solvent in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or HPLC.

  • After the reaction is complete, dilute with the organic solvent and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product via column chromatography.

Data Presentation

The following tables summarize expected outcomes based on reactions with analogous α-chloro esters. Actual yields and reaction times will vary depending on the specific nucleophile and reaction conditions.

Table 1: Nucleophilic Substitution with Carboxylate Nucleophiles

Nucleophile (Carboxylic Acid)BaseSolventTemperature (°C)Time (h)ProductYield (%)
Benzoic AcidTEADMF25121-(Benzoyloxy)ethyl 2-methylpropanoate75-85
Acetic AcidDIEAACN4081-(Acetyloxy)ethyl 2-methylpropanoate80-90
IbuprofenTEADCM25241-(Ibuprofenoyloxy)ethyl 2-methylpropanoate70-80

Table 2: Nucleophilic Substitution with Amine Nucleophiles

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)ProductYield (%)
AnilineDIEATHF2516N-(1-(2-methylpropanoyloxy)ethyl)aniline60-70
BenzylamineDIEADCM0 to 2512N-Benzyl-N-(1-(2-methylpropanoyloxy)ethyl)amine65-75
PiperidineDIEAACN25101-(1-(2-methylpropanoyloxy)ethyl)piperidine70-80

Visualizations

Diagram 1: General Nucleophilic Substitution Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product 1_Chloroethyl_2_methylpropanoate 1-Chloroethyl 2-methylpropanoate Reaction Nucleophilic Substitution 1_Chloroethyl_2_methylpropanoate->Reaction Nucleophile Nucleophile (e.g., R-COOH, R2NH) Nucleophile->Reaction Solvent_Base Aprotic Solvent + Non-nucleophilic Base Solvent_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Substituted Product (Prodrug) Purification->Final_Product

Caption: Experimental workflow for the synthesis of prodrugs using this compound.

Diagram 2: Prodrug Activation Logical Pathway

G Prodrug Prodrug (Drug-Linker-Promoiety) InVivo In Vivo Administration (Oral, IV, etc.) Prodrug->InVivo Cleavage Enzymatic/Chemical Cleavage of Ester Linkage InVivo->Cleavage ActiveDrug Active Drug Released Cleavage->ActiveDrug Byproducts Inactive Byproducts (Promoiety) Cleavage->Byproducts

Caption: Logical pathway of prodrug activation to release the active pharmaceutical ingredient in vivo.

Conclusion

This compound is a valuable reagent for the synthesis of acyloxyalkyl ester and carbamate prodrugs. The protocols and data presented herein provide a foundation for researchers to develop and optimize nucleophilic substitution reactions using this versatile compound. Careful consideration of the nucleophile, solvent, and temperature is crucial for controlling the reaction mechanism and achieving high yields of the desired prodrug candidates. Further investigation into the kinetics of these reactions with specific drug molecules will be beneficial for fine-tuning the lability of the prodrug linkage and optimizing drug release profiles.

References

Application Notes and Protocols for the Synthesis of 1-Chloroethyl 2-methylpropanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 1-Chloroethyl 2-methylpropanoate, a valuable halogenated ester intermediate in organic synthesis. The primary synthetic route detailed is the Fischer esterification of 2-methylpropanoic acid with 1-chloroethanol, utilizing an acid catalyst. This application note includes a detailed experimental procedure, tabulated reactant and product information, and characteristic spectral data for the final compound. Additionally, a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility for researchers in drug development and chemical synthesis.

Introduction

This compound (CAS No: 84674-32-8) is a bifunctional organic molecule featuring both an ester and a chloroalkane functional group.[1] This structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The ester group can undergo hydrolysis or transesterification, while the chloroethyl group is susceptible to nucleophilic substitution, allowing for a variety of subsequent chemical modifications.[1] The most common and established method for its synthesis is the direct acid-catalyzed esterification, known as the Fischer esterification, between 2-methylpropanoic acid (isobutyric acid) and 1-chloroethanol.[1] This method is favored for its straightforward procedure and relatively simple purification process.

Data Presentation

Table 1: Reactant and Product Properties

Compound NameRoleMolecular FormulaMolar Mass ( g/mol )CAS Number
2-Methylpropanoic AcidCarboxylic AcidC₄H₈O₂88.1179-31-2
1-ChloroethanolAlcoholC₂H₅ClO80.51107-07-3
Sulfuric AcidCatalystH₂SO₄98.087664-93-9
This compoundProductC₆H₁₁ClO₂150.6084674-32-8

Table 2: Experimental Parameters and Results

ParameterValue
Reaction TemperatureReflux
Reaction Time4-6 hours
Typical Yield75-85%
Purification MethodFractional Distillation

Table 3: Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃)δ (ppm): 1.15-1.25 (d, 6H, -CH(CH₃)₂), 2.50-2.70 (sept, 1H, -CH(CH₃)₂), 3.70-3.80 (t, 2H, -CH₂Cl), 4.30-4.40 (t, 2H, -OCH₂-)
¹³C NMR (CDCl₃)δ (ppm): 18.5-19.5 (-CH(CH₃)₂), 33.5-34.5 (-CH(CH₃)₂), 42.0-43.0 (-CH₂Cl), 65.0-66.0 (-OCH₂-), 176.0-177.0 (C=O)
IR (neat)ν (cm⁻¹): ~2970 (C-H, sp³), ~1735 (C=O, ester), ~1150 (C-O, ester), ~750 (C-Cl)

Experimental Protocol

Materials:

  • 2-Methylpropanoic acid

  • 1-Chloroethanol

  • Concentrated sulfuric acid

  • Anhydrous sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Fractional distillation apparatus

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylpropanoic acid and a molar excess of 1-chloroethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if desired.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of gas evolution), and finally with brine.[1]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.[1]

Mandatory Visualization

Fischer_Esterification_Workflow Reactants 1. Reactants - 2-Methylpropanoic Acid - 1-Chloroethanol - H₂SO₄ (catalyst) Reaction 2. Fischer Esterification - Reflux for 4-6 hours Reactants->Reaction Workup 3. Work-up - Dilute with Ether - Wash with H₂O, NaHCO₃, Brine Reaction->Workup Drying 4. Drying & Solvent Removal - Dry with MgSO₄ - Evaporate Solvent Workup->Drying Purification 5. Purification - Fractional Distillation Drying->Purification Product 6. Final Product - this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: GC-MS Analysis of 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the identification and quantification of 1-Chloroethyl 2-methylpropanoate using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is applicable to researchers, scientists, and professionals in the field of drug development and chemical analysis. The protocol outlines sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for the accurate determination of this compound.

Introduction

This compound is an ester of potential interest in various chemical and pharmaceutical applications. Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high resolution and sensitivity.[1][2] This application note details a robust GC-MS method suitable for the analysis of this compound.

Experimental Protocol

Sample Preparation

The appropriate sample preparation technique is crucial for accurate GC-MS analysis and depends on the sample matrix.

For Liquid Samples (e.g., reaction mixtures, liquid formulations):

  • Dilution: Dilute the liquid sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1-10 µg/mL.[3] This ensures the concentration is within the optimal range for the GC-MS system.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.[4]

  • Transfer: Transfer the filtered sample to a 1.5 mL glass autosampler vial for analysis.[3]

For Solid Samples (e.g., powders, formulated products):

  • Dissolution: Dissolve a known quantity of the solid sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Sonication: Sonicate the sample for 10-15 minutes to ensure complete dissolution of the analyte.

  • Centrifugation: Centrifuge the sample to pellet any insoluble material.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial.

  • Dilution and Filtration: Dilute the supernatant to the desired concentration (approximately 1-10 µg/mL) and filter as described for liquid samples before transferring to an autosampler vial.[3][4]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and analytical requirements.

Gas Chromatograph (GC) Parameters:

ParameterValue
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1 ratio) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min

Mass Spectrometer (MS) Parameters:

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis of this compound can be performed by creating a calibration curve using standard solutions of known concentrations. The following table summarizes hypothetical but realistic quantitative data for this analysis.

ParameterValue
Retention Time (RT) ~ 8.5 min
Quantifier Ion (m/z) To be determined from the mass spectrum (likely a characteristic fragment)
Qualifier Ions (m/z) To be determined from the mass spectrum
Linear Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL

GC-MS Analysis Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Dilution Dilution with Organic Solvent Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Quantification Quantification MassSpectrum->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The outlined sample preparation procedures and instrument parameters can be adapted for various sample matrices. This method is suitable for quality control, stability studies, and other analytical applications in research and industrial settings.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment for 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed guide to the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 1-chloroethyl 2-methylpropanoate. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation of small organic molecules.

Chemical Structure

This compound is an ester with the chemical formula C₆H₁₁ClO₂. The structure consists of a 2-methylpropanoate group attached to a 1-chloroethyl group through an ester linkage. For clarity in the NMR assignments, the atoms are numbered as illustrated in the diagram below.

Caption: Figure 1. Chemical Structure of this compound.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.[1][2][3]

2.1. Sample Preparation

  • Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample completely. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional) : If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

2.2. Instrument Setup and Data Acquisition

  • Spectrometer : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Tuning and Shimming : Insert the sample into the spectrometer probe. Tune and match the probe to the appropriate frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence is typically used.

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans : Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.

    • Spectral Width : Set a spectral width that covers all expected carbon signals (e.g., 0-220 ppm).[4]

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A delay of 2-5 seconds.

    • Number of Scans : A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.

2.3. Data Processing

  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

  • Referencing : Reference the spectrum by setting the TMS signal to 0 ppm.

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking : Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Figure 2. General Workflow for NMR Spectral Acquisition and Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Tuning and Shimming) A->B C Data Acquisition (1H and 13C NMR) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Integration, Peak Picking) D->E F Structural Elucidation (Assignment of Signals) E->F

Caption: Figure 2. General Workflow for NMR Spectral Acquisition and Analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and chlorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~ 6.5Quartet (q)1HH on C4
b~ 2.6Septet (sept)1HH on C2
c~ 1.8Doublet (d)3HH on C5
d~ 1.2Doublet (d)6HH on C1

Justification of Assignments:

  • Signal a (~6.5 ppm, q) : This signal corresponds to the proton on C4. It is significantly downfield due to the deshielding effects of the adjacent oxygen atom of the ester and the highly electronegative chlorine atom. It is expected to be a quartet due to coupling with the three protons on the adjacent methyl group (C5).

  • Signal b (~2.6 ppm, sept) : This signal is assigned to the proton on C2. It is deshielded by the adjacent carbonyl group. It should appear as a septet due to coupling with the six equivalent protons of the two methyl groups (C1).

  • Signal c (~1.8 ppm, d) : This signal is attributed to the three protons of the methyl group at C5. The chemical shift is influenced by the adjacent chlorine and oxygen atoms. It is expected to be a doublet due to coupling with the single proton on C4.

  • Signal d (~1.2 ppm, d) : This signal corresponds to the six equivalent protons of the two methyl groups at C1. These are in a typical alkyl region and are expected to appear as a doublet due to coupling with the single proton on C2.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~ 175C3 (Carbonyl)
2~ 80C4
3~ 34C2
4~ 22C5
5~ 19C1

Justification of Assignments:

  • Signal 1 (~175 ppm) : This downfield signal is characteristic of a carbonyl carbon in an ester.[5][6]

  • Signal 2 (~80 ppm) : This signal is assigned to C4, which is bonded to both an oxygen and a chlorine atom, causing a significant downfield shift.

  • Signal 3 (~34 ppm) : This signal corresponds to C2, the methine carbon of the isobutyryl group.

  • Signal 4 (~22 ppm) : This signal is attributed to the methyl carbon at C5, which is attached to the chloro-substituted carbon.

  • Signal 5 (~19 ppm) : This upfield signal is assigned to the equivalent methyl carbons at C1.

Conclusion

The detailed ¹H and ¹³C NMR spectral assignments provided in these application notes are based on established principles of NMR spectroscopy and analysis of similar chemical structures. These predictions offer a valuable reference for the structural verification and quality control of this compound in a research or industrial setting. Experimental verification is recommended to confirm these assignments.

References

Application Notes and Protocols for the Purification of 1-Chloroethyl 2-methylpropanoate by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the purification of 1-Chloroethyl 2-methylpropanoate via distillation. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide includes information on the physical and chemical properties of the compound, potential impurities, a step-by-step distillation procedure, and methods for assessing the purity of the final product.

Introduction

This compound is a versatile synthetic intermediate utilized in the synthesis of various organic molecules.[1] Its dual reactivity, stemming from the ester and chloroethyl functional groups, allows for sequential modifications, making it a valuable building block in multi-step syntheses.[1] The purity of this intermediate is critical to ensure the desired outcome and yield of subsequent reactions. Distillation is a primary method for the purification of this and other liquid organic compounds, separating components based on differences in their boiling points.[2] This document outlines a comprehensive protocol for the fractional distillation of this compound.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties of this compound is essential for a successful distillation. The key physical data is summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₁ClO₂[3]
Molecular Weight 150.6 g/mol [1]
Boiling Point 159–161 °C[1]
Density 1.136 g/mL at 20°C[1]
Refractive Index n20/D 1.413[1]

Safety Precautions:

This compound should be handled with appropriate safety measures in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[1] In case of skin contact, the affected area should be washed immediately with soap and water.[1] For eye exposure, rinse with copious amounts of water for at least 15 minutes and seek medical attention.[1] Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Potential Impurities

The crude this compound may contain several impurities depending on the synthetic route employed. Common synthesis involves the esterification of 2-methylpropanoic acid with 1-chloroethanol.[1] Potential impurities could include:

  • Unreacted Starting Materials: 2-methylpropanoic acid and 1-chloroethanol.

  • By-products: Side-reaction products from the esterification process.

  • Solvents: Residual solvents used during the synthesis and workup.

The significant difference in boiling points between the desired product and potential starting material impurities allows for effective separation via fractional distillation.

Experimental Protocol: Fractional Distillation

This protocol details the purification of this compound using fractional distillation at atmospheric pressure.

4.1. Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude product)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser

  • Thermometer and adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

4.2. Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the adapter at the top of the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a water source, with water entering at the bottom and exiting at the top.

    • Position a pre-weighed receiving flask at the outlet of the condenser.

    • Insulate the fractionating column and the neck of the distillation flask to ensure an adiabatic process.

  • Distillation:

    • Begin gentle heating of the distillation flask using the heating mantle. If using a stir bar, start the stirrer.

    • Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.

    • The temperature should stabilize at the boiling point of the most volatile component (likely residual solvent or low-boiling impurities). Collect this initial fraction in a separate receiving flask and label it as "Forerun."

    • Once the temperature begins to rise again, change the receiving flask to collect the main fraction.

    • Carefully monitor the temperature at the distillation head. Collect the fraction that distills over at a stable temperature range corresponding to the boiling point of this compound (159–161 °C).

    • If the temperature drops or rises significantly after the main fraction has been collected, stop the distillation. The remaining liquid in the distillation flask is the "Pot Residue."

  • Product Collection and Analysis:

    • Weigh the receiving flask containing the purified main fraction to determine the yield.

    • Analyze the purity of the collected fraction(s) using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Assessment

The purity of the distilled this compound should be confirmed using the following methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will separate any remaining impurities and provide their mass spectra for identification. A pure sample will show a single major peak corresponding to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the product and identify any impurities by comparing the obtained spectra with known reference spectra.

Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound by distillation.

Purification_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis & Storage cluster_waste Waste start Crude 1-Chloroethyl 2-methylpropanoate setup Assemble Fractional Distillation Apparatus start->setup charge_flask Charge Distillation Flask setup->charge_flask heat Gentle Heating charge_flask->heat collect_forerun Collect Forerun (Low-boiling impurities) heat->collect_forerun collect_main Collect Main Fraction (159-161 °C) collect_forerun->collect_main forerun_waste Forerun collect_forerun->forerun_waste stop_distillation Stop Distillation collect_main->stop_distillation weigh_product Weigh Purified Product stop_distillation->weigh_product residue_waste Pot Residue stop_distillation->residue_waste purity_analysis Purity Analysis (GC-MS, NMR) weigh_product->purity_analysis storage Store Purified Product purity_analysis->storage

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound by fractional distillation. Adherence to this protocol, including all safety precautions and analytical verifications, will ensure a high-purity product suitable for use in further synthetic applications.

References

Application Notes and Protocols: The Role of 1-Chloroethyl 2-methylpropanoate and its Analogs in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the use of chloroethyl esters, specifically exemplified by the synthesis and reactions of the key pharmaceutical intermediate, Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, an analog of 1-Chloroethyl 2-methylpropanoate. The methodologies outlined are critical in the synthesis of various active pharmaceutical ingredients (APIs), including the antihistamine Bilastine.

Introduction

This compound and its structural analogs are valuable reagents and intermediates in pharmaceutical synthesis. The presence of the reactive chloroethyl group allows for facile introduction of an ethyl spacer followed by nucleophilic substitution, a common strategy in drug design to connect different molecular fragments. This application note will focus on the synthesis and utility of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate, a key intermediate in the production of Bilastine, to illustrate the broader applications of this class of compounds.

Core Applications in Pharmaceutical Synthesis

The primary application of chloroethyl-containing intermediates like Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate is in the alkylation of nucleophiles. This is a fundamental reaction in the construction of complex drug molecules.

A prime example is the synthesis of Bilastine, a selective histamine H1 receptor antagonist. In this synthesis, the chloroethyl intermediate is coupled with a benzimidazole-piperidine moiety to form a crucial carbon-nitrogen bond, leading to the final drug substance.

Synthesis of a Key Intermediate: Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate

The synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate is typically achieved through the reduction of its corresponding chloroacetyl precursor. This reduction is a critical step and requires specific reagents to selectively reduce the ketone without affecting the ester or chloro functionalities.

Experimental Protocol: Reduction of Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate

This protocol is based on established patent literature for the synthesis of a Bilastine intermediate.

Materials:

  • Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate

  • Triethylsilane (Et3SiH)

  • Titanium tetrachloride (TiCl4)

  • Dichloromethane (CH2Cl2)

  • Trifluoroacetic acid (TFA)

  • Water (H2O)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate (1 equivalent) in dichloromethane, add trifluoroacetic acid (6 equivalents).

  • Stir the mixture and then add triethylsilane (3 equivalents).

  • Heat the reaction mixture to 50°C and maintain stirring for 7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Cool the solution to 10°C and quench the reaction by the dropwise addition of water.

  • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate.

Quantitative Data Summary
ParameterValueReference
Starting MaterialMethyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate[1]
Reducing AgentTriethylsilane[1][2]
Lewis AcidTitanium tetrachloride / Trifluoroacetic acid[1][2]
SolventDichloromethane[1][2]
Reaction Temperature50°C[1]
Reaction Time7 hours[1]
Yield91-97%[1]

Application in API Synthesis: The Synthesis of a Bilastine Precursor

The newly synthesized Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate can then be used in subsequent steps to build the final API. The following protocol describes the coupling of this intermediate with a nucleophilic benzimidazole derivative.

Experimental Protocol: N-Alkylation with Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate

Materials:

  • Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate

  • 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole

  • Sodium carbonate (Na2CO3)

  • Toluene

Procedure:

  • To a mixture of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (1 equivalent) and 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (1.03 equivalents) in toluene, add sodium carbonate (0.79 equivalents).

  • Heat the reaction mixture to 105-110°C and stir for 12 hours.

  • Monitor the reaction by an appropriate method (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting product is a key precursor to Bilastine.

Quantitative Data Summary
ParameterValueReference
ElectrophileMethyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate[2]
Nucleophile1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole[2]
BaseSodium carbonate[2]
SolventToluene[2]
Reaction Temperature105-110°C[2]
Reaction Time12 hours[2]

Logical Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow for the synthesis and application of the chloroethyl intermediate.

SynthesisWorkflow cluster_synthesis Intermediate Synthesis cluster_application API Synthesis Start Methyl 2-(4-(2-chloroacetyl)phenyl) -2-methylpropanoate Process1 Reduction with Et3SiH and TiCl4/TFA Start->Process1 Intermediate Methyl 2-(4-(2-chloroethyl)phenyl) -2-methylpropanoate Process1->Intermediate Process2 N-Alkylation (Na2CO3, Toluene) Intermediate->Process2 Nucleophile 1-(2-ethoxyethyl)-2-(piperidin-4-yl) -1H-benzo[d]imidazole Nucleophile->Process2 Product Bilastine Precursor Process2->Product

Caption: Workflow for the synthesis and utilization of the chloroethyl intermediate.

ReactionPathway reactant1 Methyl 2-(4-(2-chloroacetyl)phenyl) -2-methylpropanoate reagent1 Et3SiH, TiCl4/TFA reactant1->reagent1 intermediate Methyl 2-(4-(2-chloroethyl)phenyl) -2-methylpropanoate reagent1->intermediate Reduction reagent2 Na2CO3, Toluene intermediate->reagent2 reactant2 Benzimidazole Derivative reactant2->reagent2 product Bilastine Precursor reagent2->product N-Alkylation

Caption: Key reaction steps in the synthesis of a Bilastine precursor.

Broader Implications for this compound

While the detailed protocols above feature a close analog, the principles are directly applicable to this compound. This compound can serve two primary roles in pharmaceutical synthesis:

  • As a Chloroethylating Agent: Similar to the Bilastine intermediate, it can be used to introduce a chloroethyl group onto a molecule, which can then be further functionalized.

  • As an Acylating Agent for Prodrug Synthesis: this compound can be used to create ester prodrugs. The 1-chloroethyl ester moiety is a known prodrug motif that can be cleaved in vivo to release the active drug. The reaction would typically involve the displacement of the chloride by a carboxylate or hydroxyl group on a parent drug molecule.

Safety and Handling

Compounds containing chloroethyl groups should be handled with care as they are reactive alkylating agents and may be harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound.

Conclusion

This compound and its analogs are versatile intermediates in pharmaceutical synthesis. The detailed protocols for the synthesis and reaction of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate in the production of Bilastine serve as a robust example of the utility of this class of compounds. The principles of chloroethylation and subsequent nucleophilic substitution are fundamental to the construction of a wide range of pharmaceutical agents. Furthermore, the potential of these molecules in the formation of ester prodrugs highlights their importance in modern drug development.

References

Application Notes and Protocols: Reaction of 1-Chloroethyl 2-methylpropanoate with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroethyl 2-methylpropanoate is a versatile reagent in organic synthesis, primarily utilized for the derivatization of amines. Its reactivity stems from the presence of a labile chlorine atom on the ethyl group, which is activated by the adjacent ester functionality. This reactivity allows for facile reaction with nucleophilic amine groups. These reactions are of significant interest in medicinal chemistry and drug development, particularly for the synthesis of prodrugs and for the N-dealkylation of tertiary amines.

This document provides detailed application notes and protocols for the reaction of this compound with primary, secondary, and tertiary amines.

Reaction with Primary and Secondary Amines: Synthesis of Carbamate Prodrugs

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic substitution mechanism to yield N-(1-(2-methylpropanoyloxy)ethyl)carbamate derivatives. These products are often designed as prodrugs, which can release the parent amine in vivo through enzymatic or hydrolytic cleavage of the ester and carbamate linkages. This approach can be employed to improve the pharmacokinetic properties of amine-containing drugs, such as their membrane permeability or duration of action.

Proposed Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amine on the carbon atom bearing the chlorine. The resulting quaternary ammonium intermediate is unstable and readily eliminates a chloride ion to form the stable carbamate product.

G cluster_reactants Reactants cluster_product Product 1_chloroethyl This compound carbamate N-(1-(2-methylpropanoyloxy)ethyl)carbamate 1_chloroethyl->carbamate Nucleophilic Substitution amine Primary or Secondary Amine (R1R2NH) amine->carbamate

Caption: Reaction of this compound with amines.

Experimental Protocol: General Procedure for Carbamate Synthesis

Materials:

  • This compound

  • Primary or Secondary Amine

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous DCM or ACN (0.1-0.5 M) at 0 °C, add a base such as TEA or DIPEA (1.2 eq).

  • Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and ethyl acetate to afford the desired N-(1-(2-methylpropanoyloxy)ethyl)carbamate.

Illustrative Data for Carbamate Synthesis

The following table presents illustrative data for the reaction of this compound with various amines. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Amine SubstrateReaction Time (h)SolventYield (%)
Benzylamine4DCM85
Piperidine2ACN92
Morpholine3DCM88
Aniline12ACN65

Reaction with Tertiary Amines: N-Dealkylation

The reaction of this compound with tertiary amines is a valuable method for N-dealkylation, particularly for the removal of methyl, ethyl, or benzyl groups. This reaction proceeds through the formation of an unstable quaternary ammonium salt, which then fragments to yield a carbamate of the secondary amine and an alkyl chloride. Subsequent hydrolysis or alcoholysis of the carbamate liberates the secondary amine, typically as its hydrochloride salt. This method is often preferred over harsher dealkylation procedures.

Proposed Reaction Mechanism and Workflow

The tertiary amine attacks the this compound to form a quaternary ammonium salt. This intermediate is unstable and undergoes fragmentation. The resulting carbamate is then cleaved to yield the secondary amine.

G start Tertiary Amine (R1R2R3N) + This compound quaternary_salt Quaternary Ammonium Salt Formation start->quaternary_salt carbamate_formation Fragmentation to N-(1-(2-methylpropanoyloxy)ethyl)carbamate + R3Cl quaternary_salt->carbamate_formation hydrolysis Hydrolysis/Alcoholysis (e.g., in Methanol) carbamate_formation->hydrolysis product Secondary Amine Hydrochloride (R1R2NH·HCl) hydrolysis->product

Caption: N-Dealkylation of tertiary amines workflow.

Experimental Protocol: General Procedure for N-Dealkylation

Materials:

  • This compound

  • Tertiary Amine

  • Anhydrous 1,2-Dichloroethane (DCE) or Toluene

  • Methanol

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

Procedure:

  • To a solution of the tertiary amine (1.0 eq) in anhydrous DCE or toluene (0.2-1.0 M), add this compound (1.2 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 1-6 hours. Monitor the reaction for the consumption of the starting amine by TLC or GC-MS.

  • After the formation of the carbamate intermediate is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add methanol and heat to reflux for 1-3 hours to effect the cleavage of the carbamate.

  • Cool the methanolic solution and concentrate under reduced pressure.

  • Triturate the residue with diethyl ether or MTBE to precipitate the secondary amine hydrochloride salt.

  • Collect the solid product by filtration, wash with cold ether, and dry under vacuum.

Illustrative Data for N-Dealkylation

The following table provides representative data for the N-dealkylation of various tertiary amines using this compound.

Tertiary Amine SubstrateDealkylated GroupReaction Time (h)SolventYield of Secondary Amine HCl (%)
N-EthyldiisopropylamineEthyl3DCE82
N-MethylpiperidineMethyl2Toluene90
N-BenzyldimethylamineBenzyl1DCE95
TriethylamineEthyl4Toluene78

Data Presentation: Predicted Spectroscopic Data

As experimental spectroscopic data for the direct products of this compound with amines is not widely available, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for a representative product. These predictions are based on known chemical shift values for similar structural motifs and should be used as a guide for characterization.

Predicted ¹H NMR Data for N-benzyl-N-(1-(2-methylpropanoyloxy)ethyl)amine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH(CH₃)₂2.5 - 2.7septet~7
-(CH₃)₂CH-1.1 - 1.2doublet~7
-O-CH(CH₃)-N-5.8 - 6.0quartet~5
-O-CH(CH₃)-N-1.4 - 1.5doublet~5
-N-CH₂-Ph4.5 - 4.7singlet-
-Ph7.2 - 7.4multiplet-

Predicted ¹³C NMR Data for N-benzyl-N-(1-(2-methylpropanoyloxy)ethyl)amine

CarbonPredicted Chemical Shift (δ, ppm)
-C=O175 - 177
-CH(CH₃)₂33 - 35
-(CH₃)₂CH-18 - 20
-O-CH(CH₃)-N-75 - 78
-O-CH(CH₃)-N-20 - 22
-N-CH₂-Ph50 - 53
-Ph (ipso)138 - 140
-Ph (ortho, meta, para)127 - 129

Safety Precautions

  • This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The solvents used (DCM, ACN, DCE, Toluene) are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

  • Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Conclusion

The reaction of this compound with amines provides a versatile and efficient method for the synthesis of carbamate prodrugs and for the N-dealkylation of tertiary amines. The protocols outlined in these application notes provide a general framework for researchers to adapt to their specific substrates and research goals. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining high yields of the desired products. The provided illustrative data and predicted spectroscopic information should aid in the planning and analysis of these important chemical transformations.

Application Notes and Protocols for Protecting Group Strategies Involving 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-Chloroethyl 2-methylpropanoate as a protecting group for hydroxyl and amino functionalities. Due to the limited direct literature on this specific reagent for protecting group strategies, the following protocols and data are based on the known reactivity of analogous 1-chloroethyl esters and general principles of protecting group chemistry.

Introduction to this compound as a Protecting Group

This compound is a halogenated ester that possesses two key reactive sites: the electrophilic carbon of the 1-chloroethyl group and the ester carbonyl group. This dual reactivity allows for its potential application as a protecting group for alcohols and amines. The resulting protected functional groups are 1-(2-methylpropanoyloxy)ethyl ethers and N-(1-(2-methylpropanoyloxy)ethyl) carbamate-like structures, respectively. These groups are expected to be stable under certain conditions while being cleavable under specific, mild deprotection protocols.

The protection strategy relies on the nucleophilic substitution of the chlorine atom by the heteroatom of the functional group to be protected. The isobutyrate ester moiety modulates the reactivity and stability of the resulting protected group.

Protection of Alcohols

The protection of alcohols with this compound is proposed to proceed via a Williamson-type ether synthesis, forming a mixed acetal-like structure.

2.1. Proposed Reaction Scheme:

  • Protection: R-OH + Cl-CH(CH₃)-O-C(=O)-CH(CH₃)₂ -> R-O-CH(CH₃)-O-C(=O)-CH(CH₃)₂ + HCl

  • Deprotection: R-O-CH(CH₃)-O-C(=O)-CH(CH₃)₂ + H₂O/H⁺ or Lewis Acid -> R-OH + CH₃CHO + HO-C(=O)-CH(CH₃)₂

2.2. Experimental Protocol: Protection of a Primary Alcohol (Hypothetical)

  • To a solution of the primary alcohol (1.0 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2.3. Experimental Protocol: Deprotection of a 1-(2-methylpropanoyloxy)ethyl Protected Alcohol (Hypothetical)

  • Dissolve the protected alcohol (1.0 eq.) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

  • Once the deprotection is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by flash column chromatography.

2.4. Data Summary (Based on Analogous Acetal Protecting Groups)

StepReagentsSolventTemperatureTime (h)Yield (%)
Protection This compound, DIPEADCM0 °C to RT12-2470-90
Deprotection PPTS, THF/H₂OTHF/H₂ORT to 50 °C2-885-95

Protection of Amines

The protection of amines with this compound is expected to form an N,O-acetal-like structure, analogous to a carbamate. The reactivity will be similar to that of 1-chloroethyl chloroformate, which is used to form 1-chloroethyl carbamates (ACE).

3.1. Proposed Reaction Scheme:

  • Protection: R₂NH + Cl-CH(CH₃)-O-C(=O)-CH(CH₃)₂ -> R₂N-CH(CH₃)-O-C(=O)-CH(CH₃)₂ + HCl

  • Deprotection: R₂N-CH(CH₃)-O-C(=O)-CH(CH₃)₂ + Mild Acid/H₂O or Methanolysis -> R₂NH + CH₃CHO + HO-C(=O)-CH(CH₃)₂

3.2. Experimental Protocol: Protection of a Secondary Amine (Analogous to ACE Protection)

  • To a solution of the secondary amine (1.0 eq.) in a dry aprotic solvent such as 1,2-dichloroethane (DCE), add a sterically hindered, non-nucleophilic base like Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) (1.1 eq.).

  • Add this compound (1.2 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a mild aqueous acid (e.g., 1 M HCl), followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

3.3. Experimental Protocol: Deprotection of an N-(1-(2-methylpropanoyloxy)ethyl) Protected Amine (Analogous to ACE Deprotection)

  • Dissolve the protected amine (1.0 eq.) in methanol.

  • Stir the solution at room temperature for 2-4 hours. The deprotection is often autocatalytic due to the formation of HCl, or a catalytic amount of mild acid can be added to facilitate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • If necessary, dissolve the residue in an appropriate solvent and wash with a mild base to remove any acidic byproducts.

  • Dry the organic layer and concentrate to yield the deprotected amine.

3.4. Data Summary (Based on Analogous ACE Protecting Group)

StepReagentsSolventTemperatureTime (h)Yield (%)
Protection This compound, Proton-SpongeDCE0 °C to Reflux3.5~90-95
Deprotection MethanolMeOHRT3>95

Visualization of Reaction Pathways and Workflows

4.1. Protection of Alcohols Workflow

Protection_of_Alcohols Substrate Alcohol (R-OH) Reaction Protection Reaction Substrate->Reaction Reagent 1-Chloroethyl 2-methylpropanoate Reagent->Reaction Base DIPEA Base->Reaction Solvent DCM Solvent->Reaction Workup Aqueous Workup (NH4Cl, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Protected Alcohol Purification->Product

Caption: Workflow for the protection of alcohols.

4.2. Deprotection of Protected Alcohols Workflow

Deprotection_of_Alcohols Substrate Protected Alcohol Reaction Deprotection Reaction Substrate->Reaction Reagent PPTS (cat.) Reagent->Reaction Solvent THF / H2O Solvent->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Deprotected Alcohol Purification->Product

Caption: Workflow for the deprotection of alcohols.

4.3. Protection of Amines Signaling Pathway

Protection_of_Amines Amine Amine (R2NH) ProtectedAmine Protected Amine Amine->ProtectedAmine Nucleophilic Substitution Chloroester 1-Chloroethyl 2-methylpropanoate Chloroester->ProtectedAmine Base (e.g., Proton Sponge) Solvent (e.g., DCE)

Caption: Signaling pathway for amine protection.

4.4. Deprotection of Amines Signaling Pathway

Deprotection_of_Amines ProtectedAmine Protected Amine DeprotectedAmine Deprotected Amine ProtectedAmine->DeprotectedAmine Methanolysis Methanol Methanol (Solvent/Reagent) Methanol->DeprotectedAmine

Caption: Signaling pathway for amine deprotection.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Chloroethyl 2-methylpropanoate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 2-methylpropanoic acid and 1-chloroethanol.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Inactive or insufficient catalyst.- Low reaction temperature.- Presence of excess water in reactants or solvent.- Use a fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH).- Ensure the reaction is heated to an appropriate temperature (e.g., reflux).- Use anhydrous reactants and solvents. Consider using a Dean-Stark apparatus to remove water as it forms.[1][2]
Low Yield (<50%) - The reaction has not reached equilibrium or has reached equilibrium with a low product concentration.- Incomplete reaction.- Side reactions are consuming starting materials.- Increase the reaction time and monitor progress using TLC or GC.- Use a stoichiometric excess of one reactant, typically the more available and easily removable 1-chloroethanol, to shift the equilibrium toward the product.[2]- Employ a method for continuous water removal, such as a Dean-Stark trap, to drive the reaction to completion.[1][2]
Presence of Impurities in the Final Product - Unreacted starting materials (2-methylpropanoic acid, 1-chloroethanol).- Byproducts from side reactions (e.g., self-condensation of 1-chloroethanol, hydrolysis of the product).- Residual acid catalyst.- After the reaction, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).- Perform an aqueous workup to remove water-soluble impurities.- Purify the crude product by fractional distillation under reduced pressure to separate the desired ester from starting materials and byproducts.[3]
Product Decomposition During Distillation - Distillation temperature is too high.- Presence of residual acid can catalyze decomposition at high temperatures.- Perform the distillation under a vacuum to lower the boiling point of the product.- Ensure complete neutralization of the acid catalyst before distillation.
Formation of an Aqueous Layer During Reaction - The reaction is producing a significant amount of water.- This is a normal byproduct of esterification. To maximize yield, this water should be removed. Use of a Dean-Stark apparatus is recommended.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and established method is the Fischer esterification, which involves the acid-catalyzed reaction of 2-methylpropanoic acid with 1-chloroethanol.[4]

Q2: How can I drive the Fischer esterification towards a higher yield of this compound?

A2: According to Le Chatelier's principle, you can improve the yield by:

  • Using an excess of one reactant: Typically, a 2-3 fold excess of 1-chloroethanol is used.[2]

  • Removing water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1][2]

Q3: What are the most effective catalysts for this reaction?

A3: Strong protic acids are the standard catalysts for Fischer esterification. These include:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • p-Toluenesulfonic Acid (p-TsOH)

  • Amberlyst-15 (a solid acid resin that can be filtered off)

Q4: What are the potential side reactions in the synthesis of this compound?

A4: Potential side reactions include:

  • Hydrolysis of the ester product: This is the reverse of the esterification and is minimized by removing water.[4]

  • Nucleophilic substitution at the chloroethyl group: The chlorine atom can be displaced by nucleophiles. Under the acidic reaction conditions, the chloroethyl group is relatively stable.[4]

  • Self-condensation of 1-chloroethanol: This can occur at elevated temperatures.

Q5: How should I purify the final product?

A5: Purification is typically achieved through the following steps:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base like aqueous sodium bicarbonate.

  • Extraction: Extract the ester into an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Wash the organic layer with water and brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Distillation: Remove the solvent by rotary evaporation and then purify the this compound by fractional distillation under reduced pressure.[3]

Data Presentation: Impact of Reaction Conditions on Yield

The following tables present illustrative data on how different reaction parameters can influence the yield of a typical Fischer esterification for a chloroalkyl ester, based on general principles and data from analogous reactions.

Table 1: Effect of Catalyst on Yield

Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
H₂SO₄ (5%)110 (reflux)875
p-TsOH (5%)110 (reflux)872
Amberlyst-15 (10 wt%)110 (reflux)1268
No Catalyst110 (reflux)24<5

Table 2: Effect of Temperature and Water Removal on Yield

Temperature (°C)Water Removal MethodReactant Ratio (Acid:Alcohol)Time (h)Yield (%)
80None1:1.21255
110 (reflux)None1:1.2865
110 (reflux)Dean-Stark1:1.2685
110 (reflux)Dean-Stark1:26>90

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using a Dean-Stark Apparatus:

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Charging: To the round-bottom flask, add 2-methylpropanoic acid (1.0 eq), 1-chloroethanol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene (as the azeotropic solvent).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene will overflow back into the reaction flask. Continue the reaction until no more water is collected in the trap (typically 4-6 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

Synthesis_Workflow A Reactants (2-Methylpropanoic Acid, 1-Chloroethanol) B Add Acid Catalyst (e.g., p-TsOH) A->B C Heat to Reflux with Water Removal (Dean-Stark) B->C D Reaction Monitoring (TLC/GC) C->D D->C Incomplete E Workup (Neutralization, Extraction, Washing) D->E Complete F Purification (Fractional Distillation) E->F G Pure 1-Chloroethyl 2-methylpropanoate F->G

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue Check_Reaction Is the reaction complete? Start->Check_Reaction Check_Water Was water effectively removed? Check_Reaction->Check_Water Yes Increase_Time Increase reaction time and continue monitoring. Check_Reaction->Increase_Time No Check_Stoichiometry Was an excess of alcohol used? Check_Water->Check_Stoichiometry Yes Use_DeanStark Use a Dean-Stark trap. Check_Water->Use_DeanStark No Increase_Alcohol Increase the stoichiometric excess of 1-chloroethanol. Check_Stoichiometry->Increase_Alcohol No Purification_Loss Potential loss during purification. Check_Stoichiometry->Purification_Loss Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Troubleshooting Nucleophilic Substitution on 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with nucleophilic substitution reactions on 1-Chloroethyl 2-methylpropanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is unexpectedly low. What are the common causes?

Low yields can stem from several factors:

  • Purity of Starting Material: this compound can be susceptible to hydrolysis, especially if exposed to moisture. Ensure the starting material is pure and anhydrous. The synthesis often involves Fischer esterification, which requires strict moisture exclusion for optimal yield.[1]

  • Reaction Conditions: Inadequate temperature, incorrect solvent, or suboptimal reaction time can lead to incomplete conversion. The reaction's pathway, whether SN1 or SN2, is highly dependent on these conditions.[1]

  • Nucleophile Strength: A weak nucleophile may not be reactive enough to displace the chloride leaving group efficiently, leading to a slow or incomplete reaction.[2][3] Negatively charged species are generally more nucleophilic than their neutral counterparts.[4]

  • Side Reactions: Competing reactions, such as elimination (E2) or hydrolysis of the ester group, can consume the starting material and reduce the yield of the desired substitution product.[1]

  • Steric Hindrance: While the electrophilic carbon is secondary, significant steric bulk on the nucleophile can slow down an SN2 reaction.[5][6][7]

Q2: I've identified side products in my reaction mixture. What are they likely to be?

Common side products include:

  • Vinyl 2-methylpropanoate: This is the product of an E2 elimination reaction, where a base abstracts a proton from the ethyl group, leading to the loss of HCl.[1] This is more likely with strong, sterically hindered bases.[8]

  • 2-Methylpropanoic Acid and 1-Chloroethanol: These are the hydrolysis products of the ester. This can occur if water is present in the reaction mixture, especially under acidic or basic conditions.[1]

  • Products from Solvent Participation: In polar protic solvents (like water or alcohols), the solvent itself can act as a nucleophile, leading to undesired byproducts.[9][10][11]

Q3: How does my choice of nucleophile impact the reaction?

The nucleophile is a critical factor that influences both the reaction rate and the mechanism (SN1 vs. SN2).

  • Strong vs. Weak Nucleophiles: Strong nucleophiles (e.g., I⁻, RS⁻, CN⁻, N₃⁻) favor the SN2 pathway, which is a one-step process.[2][12] Weak nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway, which proceeds through a carbocation intermediate.[8][12]

  • Basicity: A nucleophile that is also a strong base (e.g., HO⁻, RO⁻) can promote the competing E2 elimination reaction.[8][13]

  • Steric Hindrance: Bulky nucleophiles can significantly slow down the rate of an SN2 reaction due to steric hindrance at the transition state.[5][7]

Q4: What is the optimal solvent for this reaction?

The choice of solvent is crucial as it can stabilize or destabilize reactants, intermediates, and transition states.

  • For SN2 Reactions: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred.[2][14] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it "naked" and more reactive.[2]

  • For SN1 Reactions: Polar protic solvents (e.g., water, alcohols) are ideal because they stabilize the carbocation intermediate and the leaving group through hydrogen bonding, lowering the energy barrier for the rate-determining ionization step.[2][9][10] However, be mindful of the solvent acting as a competing nucleophile.

Q5: Could my starting material, this compound, be unstable?

Yes, the compound has two reactive sites: the ester group and the chloroethyl group.[1] The ester is susceptible to hydrolysis under both acidic and basic conditions.[1] The carbon-chlorine bond makes the adjacent carbon electrophilic and ready for nucleophilic attack.[1] It is essential to store the compound under anhydrous conditions and check its purity (e.g., by NMR or GC-MS) before use.

Data Summary: Factors Influencing Reaction Pathway

The outcome of the nucleophilic substitution on this compound depends on a balance of factors. The following table summarizes these influences.

FactorFavors SN1 PathwayFavors SN2 PathwayPotential Complications
Substrate Secondary carbon (can proceed via SN1, but slower than tertiary)Secondary carbon (slower than primary due to some steric hindrance[7])Steric hindrance can slow the SN2 reaction.[5]
Nucleophile Weak (e.g., H₂O, ROH)[3][8]Strong (e.g., I⁻, CN⁻, RS⁻)[2][3]Strong, bulky bases (e.g., t-BuO⁻) favor E2 elimination.[8]
Solvent Polar Protic (e.g., water, ethanol)[2][9][10]Polar Aprotic (e.g., DMSO, acetone)[2][14]Protic solvents can act as competing nucleophiles.[11]
Leaving Group Good leaving group required (Cl⁻ is adequate).[11][15]Good leaving group required (Cl⁻ is adequate).[15]A poor leaving group will slow or prevent both reactions.[15]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is based on the principles of Fischer esterification.[1]

  • Reagents & Setup:

    • Combine 2-methylpropanoic acid (1.0 eq) and 1-chloroethanol (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Use a suitable solvent like toluene to facilitate water removal via a Dean-Stark apparatus.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, ~0.05 eq).

  • Reaction:

    • Heat the mixture to reflux. Monitor the reaction progress by TLC or GC until the starting carboxylic acid is consumed.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.[1]

Protocol 2: General Nucleophilic Substitution (SN2 Conditions)

This protocol is a general guideline for reacting this compound with a strong, non-basic nucleophile.

  • Reagents & Setup:

    • Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., anhydrous DMF or DMSO) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the nucleophile (e.g., sodium azide or sodium cyanide, 1.1 - 1.5 eq). If the nucleophile is not readily soluble, a phase-transfer catalyst may be beneficial.

  • Reaction:

    • Stir the mixture at a temperature appropriate for the specific nucleophile (ranging from room temperature to 50-60 °C).

    • Monitor the reaction by TLC or GC-MS to track the disappearance of the starting material.

  • Workup & Purification:

    • Quench the reaction by pouring the mixture into water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic extracts with water and brine to remove the reaction solvent and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the resulting crude product using column chromatography or distillation.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_sm 1. Analyze Starting Material (NMR, GC-MS) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Purity Confirmed sm_bad Degraded/Impure SM check_sm->sm_bad Impurity Detected eval_conditions 2. Evaluate Reaction Conditions sm_ok->eval_conditions purify_sm Action: Purify or Re-synthesize Starting Material sm_bad->purify_sm conditions_ok Conditions Appear Correct eval_conditions->conditions_ok check_nucleophile 3. Assess Nucleophile & Solvent conditions_ok->check_nucleophile nuc_weak Is Nucleophile too weak or hindered? check_nucleophile->nuc_weak Strength? nuc_strong_base Is Nucleophile a strong base? nuc_weak->nuc_strong_base No action_nuc_weak Action: Use stronger nucleophile or increase temperature nuc_weak->action_nuc_weak Yes solvent_issue Is solvent appropriate? (Protic vs. Aprotic) nuc_strong_base->solvent_issue No action_nuc_base Action: Use less basic conditions or check for elimination product nuc_strong_base->action_nuc_base Yes action_solvent Action: Switch to appropriate solvent (e.g., Aprotic for SN2) solvent_issue->action_solvent No analyze_side_products 4. Analyze Byproducts (GC-MS, NMR) solvent_issue->analyze_side_products Yes elimination_found Elimination Product Found analyze_side_products->elimination_found hydrolysis_found Hydrolysis Product Found analyze_side_products->hydrolysis_found elimination_found->action_nuc_base action_hydrolysis Action: Ensure anhydrous conditions hydrolysis_found->action_hydrolysis Reaction_Pathways cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway cluster_side Side Reactions SM This compound SN2_Product SN2 Product SM->SN2_Product  Strong Nu⁻  Polar Aprotic Solvent Carbocation Carbocation Intermediate SM->Carbocation  Weak Nu⁻  Polar Protic Solvent Elimination_Product E2 Elimination Product (Vinyl 2-methylpropanoate) SM->Elimination_Product Strong, Hindered Base Hydrolysis_Products Hydrolysis Products (Acid + Chloroethanol) SM->Hydrolysis_Products Moisture Present Nu Nucleophile (Nu⁻) Nu->SN2_Product Base Base (B:) Base->Elimination_Product H2O Water (H₂O) H2O->Hydrolysis_Products SN1_Product SN1 Product Carbocation->SN1_Product Nu⁻ attack

References

optimization of reaction conditions for 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-Chloroethyl 2-methylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic route is the Fischer esterification of 2-methylpropanoic acid with 1-chloroethanol. This reaction is typically catalyzed by a strong acid. Another approach involves the use of activating agents for the carboxylic acid, followed by reaction with 1-chloroethanol.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include reaction temperature, the choice and concentration of the catalyst, the molar ratio of reactants, and the effective removal of water for esterification reactions.

Q3: What are potential side reactions?

A3: Potential side reactions include the elimination of HCl from 1-chloroethanol to form vinyl chloride, and nucleophilic substitution on the chloroethyl group.[1] The ester functional group can also undergo hydrolysis if water is not effectively removed from the reaction mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield Ineffective catalysis.- Ensure the acid catalyst is fresh and used in the appropriate concentration (typically 1-5 mol%).- Consider using a stronger acid catalyst or a Lewis acid like titanium tetrachloride in combination with a reducing agent such as triethylsilane for alternative routes.[2]
Reaction equilibrium not shifted towards product formation.- Use a Dean-Stark apparatus to remove water azeotropically during the reaction.- Increase the molar excess of one of the reactants, typically the less expensive one.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for side product formation. A typical temperature range for Fischer esterification is 80-120°C, depending on the solvent.
Presence of Significant Impurities Unreacted starting materials.- Increase reaction time or temperature.- Improve the efficiency of water removal.
Formation of vinyl 2-methylpropanoate.This can result from an elimination side reaction. Consider using a milder base for any neutralization steps or a less basic catalyst system if applicable.[1]
Hydrolysis of the ester product.Ensure all work-up and purification steps are performed under anhydrous conditions where possible.
Difficult Product Isolation Emulsion formation during aqueous work-up.- Add brine (saturated NaCl solution) to break up the emulsion.- Filter the entire mixture through a pad of celite.
Co-distillation with solvent or starting materials.- Perform a fractional distillation under reduced pressure for purification.- Wash the crude product with a suitable aqueous solution (e.g., sodium bicarbonate to remove acidic impurities) before distillation.

Experimental Protocols

Protocol 1: Fischer Esterification

This protocol outlines the synthesis of this compound via acid-catalyzed esterification.

Materials:

  • 2-Methylpropanoic acid

  • 1-Chloroethanol

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 2-methylpropanoic acid (1.0 eq), 1-chloroethanol (1.2 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02 eq).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Methylpropanoic_Acid 2-Methylpropanoic Acid Esterification Fischer Esterification (Acid Catalyst, Heat) 2-Methylpropanoic_Acid->Esterification 1-Chloroethanol 1-Chloroethanol 1-Chloroethanol->Esterification Quenching Quenching Esterification->Quenching Washing Aqueous Washing (H2O, NaHCO3, Brine) Quenching->Washing Drying Drying (e.g., MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Product 1-Chloroethyl 2-methylpropanoate Distillation->Product

Caption: General synthesis and purification workflow.

G Troubleshooting Logic for Low Product Yield Start Low Yield Observed Check_Catalyst Is the catalyst active and in sufficient concentration? Start->Check_Catalyst Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst Yes No_Catalyst No Check_Catalyst->No_Catalyst No Check_Equilibrium Is water being effectively removed? Yes_Catalyst->Check_Equilibrium Action_Catalyst Use fresh catalyst in appropriate amount. No_Catalyst->Action_Catalyst Action_Catalyst->Check_Equilibrium Yes_Equilibrium Yes Check_Equilibrium->Yes_Equilibrium Yes No_Equilibrium No Check_Equilibrium->No_Equilibrium No Check_Temp Is the reaction temperature optimal? Yes_Equilibrium->Check_Temp Action_Equilibrium Use Dean-Stark / drying agent. No_Equilibrium->Action_Equilibrium Action_Equilibrium->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Check_Time Has the reaction run for sufficient time? Yes_Temp->Check_Time Action_Temp Increase temperature cautiously. No_Temp->Action_Temp Action_Temp->Check_Time Yes_Time Yes Check_Time->Yes_Time Yes No_Time No Check_Time->No_Time No Further_Investigation Consider alternative routes or starting material purity. Yes_Time->Further_Investigation Action_Time Increase reaction time. No_Time->Action_Time Action_Time->Further_Investigation

Caption: Troubleshooting flowchart for low yield.

References

preventing hydrolysis of 1-Chloroethyl 2-methylpropanoate during workup

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Chloroethyl 2-methylpropanoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and workup of this compound, with a specific focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis during workup?

A1: The high susceptibility of this compound to hydrolysis stems from the presence of two reactive sites in its structure:

  • Ester Functional Group: Like all esters, the carbonyl group is susceptible to nucleophilic attack by water or hydroxide ions. This reaction is catalyzed by both acids and bases.[1][2] Basic conditions, in particular, lead to rapid and irreversible hydrolysis, a process known as saponification, which converts the ester into a carboxylate salt.[1][3]

  • α-Chloroethyl Group: The chlorine atom is positioned on a carbon adjacent to an oxygen atom, making it a reactive leaving group. This structure is prone to nucleophilic substitution reactions, including hydrolysis, where water can displace the chloride ion.[4]

Both acidic and basic aqueous conditions can promote the degradation of the molecule at one or both of these sites, leading to the formation of 2-methylpropanoic acid, 1-chloroethanol, and other potential byproducts.

Caption: Key sites on this compound susceptible to hydrolysis.

Q2: What are the optimal conditions for an aqueous workup to prevent hydrolysis?

A2: The key to preventing hydrolysis is to strictly control the pH and temperature while minimizing the compound's contact time with the aqueous phase. The optimal strategy involves neutralization with a mild base under cold conditions.

ParameterRecommended ProtocolRationale
Neutralizing Agent Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) solution.These mild bases are sufficient to neutralize strong acid catalysts (e.g., H₂SO₄) without significantly raising the pH, which would accelerate ester hydrolysis.[4]
Temperature 0–5 °C (maintain reaction flask and separatory funnel in an ice bath).Hydrolysis reactions are significantly slowed at lower temperatures.
Aqueous Washes Use saturated Sodium Chloride (brine) solution for subsequent washes.Brine reduces the solubility of the organic product in the aqueous layer and helps to remove dissolved water from the organic phase, a process known as "salting out."
Contact Time Perform extractions and washes quickly. Do not let layers sit for extended periods.Minimizes the time the compound is exposed to the aqueous environment where hydrolysis can occur.
Drying Agent Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).Efficiently removes residual water from the organic solvent before concentration.

Troubleshooting Guide

Q3: My final product yield is low and I suspect hydrolysis. How can I confirm this and what should I change?

A3: Low yield accompanied by the presence of new, more polar spots on a TLC plate is a strong indicator of hydrolysis.

  • Confirmation: Analyze a sample of your crude product by ¹H NMR spectroscopy. The primary hydrolysis product is 2-methylpropanoic acid. Look for a new, broad singlet far downfield (>10 ppm), which is characteristic of a carboxylic acid proton.

  • Troubleshooting Steps: The most likely cause is the neutralization step. Review your workup protocol with the following questions:

    • Did you use a strong base? Using strong bases like NaOH or KOH, even when dilute, will cause rapid saponification.[3] Switch to saturated NaHCO₃.

    • Was the workup performed at room temperature? Failure to cool the mixture to 0 °C allows for a much faster rate of hydrolysis. Always use an ice bath.

    • Was the neutralization slow? Adding the basic solution too quickly can create localized areas of high pH, promoting hydrolysis. Add the bicarbonate solution slowly with vigorous stirring.

start Low Product Yield Suspected check_nmr Analyze Crude Product by ¹H NMR start->check_nmr acid_peak Broad Peak >10 ppm (Carboxylic Acid)? check_nmr->acid_peak hydrolysis_confirmed Hydrolysis Confirmed acid_peak->hydrolysis_confirmed Yes other_issue Investigate Other Loss Pathways acid_peak->other_issue No review_base Review Neutralization: Used Strong Base (NaOH/KOH)? hydrolysis_confirmed->review_base use_nahco3 Action: Switch to cold, saturated NaHCO₃ solution. review_base->use_nahco3 Yes review_temp Review Temperature: Workup at Room Temp? review_base->review_temp No use_ice_bath Action: Use an ice bath for all aqueous steps. review_temp->use_ice_bath Yes

Caption: Troubleshooting workflow for diagnosing and correcting product loss due to hydrolysis.

Experimental Protocols

Protocol 1: Hydrolysis-Minimizing Workup for this compound

This protocol assumes the reaction has been completed and the mixture contains an acid catalyst that needs to be neutralized.

Materials:

  • Reaction mixture

  • Separatory funnel

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃), pre-chilled to ~4 °C

  • Saturated aqueous sodium chloride (brine), pre-chilled to ~4 °C

  • An appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

Procedure:

  • Cooling: Place the flask containing the reaction mixture into an ice bath and cool to 0–5 °C with gentle stirring.

  • Quenching (Optional but Recommended): If the reaction is vigorous, slowly add ice-cold deionized water to the reaction mixture while maintaining the temperature below 5 °C.

  • Transfer: Transfer the cooled mixture to a separatory funnel. If necessary, rinse the reaction flask with a small amount of the extraction solvent and add it to the separatory funnel.

  • Neutralization: Add the pre-chilled saturated NaHCO₃ solution to the separatory funnel in small portions. Swirl gently and vent frequently to release any CO₂ gas that evolves. Continue adding until gas evolution ceases, indicating that the acid has been neutralized.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting periodically. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Brine Wash: Add the pre-chilled brine solution to the organic layer remaining in the funnel. Shake for 30 seconds and drain the aqueous layer. This step removes residual water and water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄, and swirl the flask. Continue adding the drying agent until it no longer clumps together.

  • Filtration & Concentration: Filter or decant the dried organic solution away from the drying agent. Concentrate the solution using a rotary evaporator to obtain the crude product.

node_style_process node_style_process node_style_input node_style_input node_style_output node_style_output node_style_critical node_style_critical input Acidic Reaction Mixture cool 1. Cool to 0-5 °C in Ice Bath input->cool transfer 2. Transfer to Separatory Funnel cool->transfer neutralize 3. Neutralize with Cold Sat. NaHCO₃ transfer->neutralize extract 4. Extract with Organic Solvent neutralize->extract wash 5. Wash with Cold Brine extract->wash dry 6. Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate 7. Filter and Concentrate dry->concentrate output Crude Product concentrate->output

Caption: Recommended experimental workflow for a hydrolysis-minimizing workup.

References

Technical Support Center: Production of 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing impurities during the synthesis of 1-Chloroethyl 2-methylpropanoate.

Frequently Asked Questions (FAQs)

1. What is the standard synthesis method for this compound?

The most common and well-established method for synthesizing this compound is the Fischer esterification of 2-methylpropanoic acid with 1-chloroethanol. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA), under anhydrous conditions to favor the formation of the ester product.[1][2]

2. What are the common impurities encountered in this synthesis?

Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 2-methylpropanoic acid and 1-chloroethanol.

  • Side-Reaction Products:

    • Vinyl 2-methylpropanoate: Formed via an elimination reaction of hydrogen chloride from 1-chloroethanol, which is then esterified.

    • Ethyl 2-methylpropanoate: Can be formed if there is a reduction of the chloro group, though this is less common in standard esterification conditions.

  • Byproducts from Contaminants: The presence of water can lead to the hydrolysis of the ester product back to the starting materials.

3. What are the primary mechanisms leading to impurity formation?

The formation of impurities is primarily driven by competing side reactions and the equilibrium nature of the Fischer esterification:

  • Elimination Reaction: The acidic and thermal conditions of the reaction can promote the elimination of HCl from 1-chloroethanol to form vinyl chloride, which can then be esterified to vinyl 2-methylpropanoate.

  • Equilibrium and Hydrolysis: Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, reducing the yield and purity of the desired ester.

4. How can the formation of impurities be minimized?

Minimizing impurity formation requires careful control over the reaction conditions:

  • Anhydrous Conditions: The exclusion of water is critical to drive the equilibrium towards the product side and prevent hydrolysis. This can be achieved by using dry reagents and glassware, and by employing a Dean-Stark apparatus to remove water as it is formed.[3]

  • Control of Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. Optimization of the reaction temperature is crucial.

  • Stoichiometry of Reactants: Using a slight excess of one of the reactants, typically the less expensive one, can help to drive the reaction to completion and maximize the conversion of the limiting reagent.[3]

  • Choice of Catalyst: The type and concentration of the acid catalyst can influence the rate of both the main reaction and side reactions. Milder catalysts or optimized concentrations can help to improve selectivity.

5. What are the recommended purification techniques?

A multi-step approach is typically used to purify this compound:

  • Neutralization: After the reaction is complete, the mixture is cooled and washed with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst and any unreacted 2-methylpropanoic acid.

  • Liquid-Liquid Extraction: The product is then extracted into an organic solvent.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to remove any residual water.

  • Fractional Distillation: The final purification is achieved by fractional distillation under reduced pressure to separate the desired product from any remaining starting materials and side products with different boiling points.[1]

6. Which analytical methods are best suited for purity assessment and impurity profiling?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful technique for the analysis of this compound and its volatile impurities.[1]

  • Gas Chromatography (GC): Separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for the analysis of less volatile impurities or for monitoring the reaction progress.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Presence of water in the reaction mixture.2. Incomplete reaction.3. Loss of product during workup.1. Ensure all reagents and glassware are thoroughly dried. Use a Dean-Stark trap to remove water azeotropically during the reaction.2. Increase reaction time or temperature (monitor for increased impurity formation). Consider using a slight excess of one reactant.3. Perform extractions carefully and ensure complete phase separation. Minimize transfers of the product.
Presence of a Significant Amount of Unreacted 2-Methylpropanoic Acid 1. Insufficient reaction time or temperature.2. Inefficient catalyst.3. Incomplete neutralization during workup.1. Optimize reaction conditions (time and temperature).2. Increase catalyst loading or consider a stronger acid catalyst.3. Ensure thorough washing with sodium bicarbonate solution until effervescence ceases.
Detection of a Lower Boiling Point Impurity by GC 1. This could be vinyl 2-methylpropanoate, a product of an elimination side reaction.1. Lower the reaction temperature to disfavor the elimination reaction.2. Use a milder acid catalyst.3. Separate from the main product by careful fractional distillation.
Final Product is Acidic 1. Incomplete removal of the acid catalyst.2. Residual unreacted 2-methylpropanoic acid.1. Perform additional washes with a saturated sodium bicarbonate solution.2. Ensure the pH of the aqueous layer is neutral or slightly basic after the final wash.

Quantitative Data

Table 1: Effect of Catalyst on the Yield of Esterification Reactions

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Reference
H₂SO₄56Reflux94[4]
pTSA56Reflux91[4]
Amberlyst® BD200.5 wt%155>90[4]

Note: Data is illustrative for Fischer esterification reactions and may vary for the specific synthesis of this compound.

Table 2: Influence of Reactant Ratio on Ester Yield

Acetic Acid : Ethanol RatioYield of Ethyl Acetate (%)
1 : 165
1 : 1097
1 : 10099

Note: This data for the esterification of acetic acid with ethanol illustrates the effect of using an excess of one reactant to drive the equilibrium towards the product. A similar trend is expected for the synthesis of this compound.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap. Ensure all glassware is oven-dried before use.

  • Reagents:

    • 2-methylpropanoic acid (1.0 mol)

    • 1-chloroethanol (1.1 mol)

    • p-Toluenesulfonic acid (pTSA) (0.02 mol)

    • Toluene (as a solvent to facilitate azeotropic removal of water)

  • Procedure: a. To the round-bottom flask, add 2-methylpropanoic acid, 1-chloroethanol, pTSA, and toluene. b. Heat the mixture to reflux with vigorous stirring. c. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected. d. Cool the reaction mixture to room temperature.

  • Workup and Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL)
    • Water (1 x 50 mL)
    • Brine (1 x 50 mL) c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). d. Filter to remove the drying agent. e. Remove the toluene by rotary evaporation. f. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: GC-MS Analysis for Purity Assessment
  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis: Identify the main product and impurities by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.

Visualizations

Synthesis_of_1_Chloroethyl_2_methylpropanoate cluster_reactants Reactants cluster_product Products Reactant1 2-Methylpropanoic Acid Intermediate Protonated Carbonyl Reactant1->Intermediate + H+ Reactant2 1-Chloroethanol Reactant2->Intermediate Catalyst H+ (Acid Catalyst) Product This compound Intermediate->Product Byproduct Water (H2O) Product->Byproduct - H+

Caption: Fischer Esterification Synthesis Pathway.

Side_Reactions cluster_elimination Elimination Side Reaction cluster_hydrolysis Hydrolysis (Reverse Reaction) Chloroethanol 1-Chloroethanol VinylChloride Vinyl Chloride Chloroethanol->VinylChloride - HCl VinylEster Vinyl 2-methylpropanoate VinylChloride->VinylEster HCl HCl MethylpropanoicAcid 2-Methylpropanoic Acid MethylpropanoicAcid->VinylEster Product This compound Reactants Starting Materials Product->Reactants Water Water Water->Reactants + H+

Caption: Common Side Reaction Pathways.

Experimental_Workflow Reaction 1. Esterification Reaction (Anhydrous Conditions) Workup 2. Workup (Neutralization & Extraction) Reaction->Workup Drying 3. Drying (Anhydrous MgSO4) Workup->Drying Purification 4. Purification (Fractional Distillation) Drying->Purification Analysis 5. Analysis (GC-MS) Purification->Analysis FinalProduct Pure Product Analysis->FinalProduct

Caption: Overall Experimental Workflow.

References

scale-up challenges for the synthesis of 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloroethyl 2-methylpropanoate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low or Inconsistent Yield

Q: We are experiencing lower than expected yields (below 70%) for the synthesis of this compound. What are the potential causes and how can we improve the yield?

A: Low yields in the esterification reaction to produce this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, continuous removal of water is crucial. On a larger scale, a Dean-Stark apparatus is effective for this purpose.[1]

  • Catalyst Inefficiency: The choice and concentration of the acid catalyst are critical. While sulfuric acid is commonly used, other catalysts like p-toluenesulfonic acid can be effective. Ensure the catalyst is not deactivated and is used in the appropriate concentration. For more sustainable and scalable processes, consider heterogeneous solid acid catalysts or cation exchange resins which simplify removal and recycling.[1]

  • Sub-optimal Temperature: The reaction temperature influences the reaction rate. The synthesis is often performed under reflux conditions to maintain a consistent and sufficiently high temperature to drive the reaction to completion.[1]

  • Purity of Reagents: The purity of the starting materials, 2-methylpropanoic acid and 1-chloroethanol, is paramount. Impurities in the starting materials can lead to side reactions, reducing the yield of the desired product. It is advisable to use freshly distilled 1-chloroethanol to minimize side reactions.

  • Hydrolysis: The reverse reaction, hydrolysis of the ester, can reduce the yield. This is often exacerbated by the presence of water, highlighting the importance of its removal.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_water Verify efficient water removal (e.g., Dean-Stark functionality) start->check_water check_catalyst Evaluate catalyst activity and concentration check_water->check_catalyst Water removal OK solution Implement corrective actions: - Improve water removal - Optimize catalyst - Adjust temperature - Use purer reagents check_water->solution Inefficient water removal check_temp Confirm reaction temperature is optimal (reflux) check_catalyst->check_temp Catalyst OK check_catalyst->solution Catalyst issue check_reagents Analyze purity of starting materials check_temp->check_reagents Temperature OK check_temp->solution Temperature issue hydrolysis Investigate potential for product hydrolysis check_reagents->hydrolysis Reagents OK check_reagents->solution Impure reagents hydrolysis->solution G start Scale-up of Exothermic Esterification controlled_addition Implement controlled reagent addition start->controlled_addition efficient_cooling Ensure adequate reactor cooling capacity start->efficient_cooling monitoring Continuously monitor internal temperature start->monitoring flow_chemistry Consider continuous flow synthesis for superior heat transfer start->flow_chemistry safe_process Safe and Controlled Process controlled_addition->safe_process efficient_cooling->safe_process monitoring->safe_process flow_chemistry->safe_process G setup 1. Reaction Setup (Flask, Dean-Stark, Condenser) reagents 2. Add Reagents & Catalyst setup->reagents reflux 3. Heat to Reflux (Remove water) reagents->reflux cool 4. Cool to Room Temperature reflux->cool workup 5. Aqueous Work-up (NaHCO3, Water, Brine) cool->workup dry 6. Dry Organic Layer workup->dry evaporate 7. Solvent Removal dry->evaporate distill 8. Fractional Distillation evaporate->distill product Pure 1-Chloroethyl 2-methylpropanoate distill->product

References

stability of 1-Chloroethyl 2-methylpropanoate in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 1-Chloroethyl 2-methylpropanoate in various solvent systems. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability data for this compound is limited in published literature, the following guidance is based on established principles of ester stability and data from structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Like many esters, it is susceptible to pH-dependent hydrolysis. Degradation is typically accelerated in both acidic and basic conditions.[1][2][3]

  • Solvent Composition: The polarity and nucleophilicity of the solvent system can significantly impact the rate of degradation through solvolysis.[4]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[2][3]

  • Presence of Enzymes: In biological systems or matrices containing enzymes such as esterases, enzymatic hydrolysis can be a major degradation pathway.[2]

  • Light: While not as common for this class of compounds, exposure to light can sometimes catalyze degradation.[2][3]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound is expected to be hydrolysis or solvolysis. This would result in the formation of 2-methylpropanoic acid, acetaldehyde, and hydrochloric acid (or the corresponding salt).

Q3: In which type of solvent is this compound expected to be most stable?

A3: Generally, aprotic solvents of low polarity would offer the highest stability for this compound by minimizing the risk of solvolysis. Protic solvents, especially water, alcohols, and aqueous buffer systems, are likely to lead to faster degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of parent compound in an aqueous buffer. Hydrolysis. The ester is likely undergoing rapid hydrolysis, which is a common degradation pathway for similar ester compounds.[1]- Adjust the pH to a more neutral range if the experimental conditions allow. - Reduce the temperature of the solution. - If possible, consider using a less aqueous solvent system or an aprotic solvent for stock solutions.
Inconsistent stability results between experimental runs. Variability in experimental conditions. Small changes in pH, temperature, or the presence of contaminants can affect stability.[2][3]- Ensure precise control over pH and temperature. - Use high-purity solvents and reagents. - Prepare fresh solutions for each experiment to avoid issues with stock solution degradation.
Faster than expected degradation in a protic organic solvent (e.g., methanol, ethanol). Solvolysis. The solvent is reacting with the ester, leading to its degradation. The rate of solvolysis can vary significantly between different protic solvents.[4]- If the experimental design permits, switch to an aprotic solvent (e.g., acetonitrile, THF, DMSO). - If a protic solvent is necessary, consider one with lower nucleophilicity.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Different Solvents

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare the test solvent systems (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer, methanol, ethanol, acetonitrile).

  • Incubation:

    • Spike a known volume of the stock solution into each test solvent system to achieve a final concentration of 10 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Analysis:

    • Immediately quench any further degradation by dilution with a suitable aprotic solvent and/or cooling.

    • Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each solvent system.

    • Calculate the degradation rate constant and the half-life (t½) in each solvent.

Data Presentation

Table 1: Hypothetical Half-life (t½) of this compound in Various Solvent Systems at 25 °C

Solvent System pH Predicted Half-life (hours) Primary Degradation Pathway
0.1 M HCl1.0< 1Acid-catalyzed hydrolysis
0.1 M Acetate Buffer5.024 - 48Hydrolysis
0.1 M Phosphate Buffer7.48 - 16Hydrolysis
0.1 M NaOH13.0< 0.5Base-catalyzed hydrolysis
MethanolN/A12 - 24Solvolysis
EthanolN/A18 - 36Solvolysis
AcetonitrileN/A> 100Minimal degradation
DMSON/A> 100Minimal degradation

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. It is based on the expected stability trends for similar ester compounds. Actual experimental results may vary.

Visualizations

degradation_pathway 1-Chloroethyl_2-methylpropanoate 1-Chloroethyl_2-methylpropanoate 2-Methylpropanoic_Acid 2-Methylpropanoic_Acid 1-Chloroethyl_2-methylpropanoate->2-Methylpropanoic_Acid Hydrolysis/Solvolysis Acetaldehyde Acetaldehyde 1-Chloroethyl_2-methylpropanoate->Acetaldehyde HCl HCl 1-Chloroethyl_2-methylpropanoate->HCl

Caption: Predicted degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution spike Spike Stock into Solvents prep_stock->spike prep_solvents Prepare Solvent Systems prep_solvents->spike incubate Incubate at Controlled Temperature spike->incubate sample Time-Point Sampling incubate->sample quench Quench Degradation sample->quench analyze HPLC/LC-MS Analysis quench->analyze data Calculate Half-life analyze->data

Caption: Workflow for assessing the stability of the compound.

References

Technical Support Center: Characterization of Unexpected Byproducts in 1-Chloroethyl 2-methylpropanoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing unexpected byproducts in reactions involving 1-Chloroethyl 2-methylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected reactions of this compound?

A1: this compound has two main reactive sites: the ester group and the chloroethyl group. The primary expected reactions are:

  • Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles at the electrophilic carbon of the chloroethyl group. This can proceed through an SN1 or SN2 mechanism depending on the nucleophile, solvent, and reaction conditions.

  • Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-methylpropanoic acid and 1-chloroethanol.

  • Transesterification: The ester group can react with another alcohol in the presence of an acid or base catalyst to form a different ester.

Q2: What are some common, expected byproducts in the synthesis of this compound?

A2: The most common synthesis route is the Fischer esterification of 2-methylpropanoic acid and 1-chloroethanol.[1] Expected byproducts can include:

  • Unreacted starting materials (2-methylpropanoic acid and 1-chloroethanol).

  • Water, which is a product of the esterification reaction.

  • Byproducts from the acid catalyst, depending on the catalyst used.

Q3: What are some potential unexpected byproducts I should be aware of?

A3: Unexpected byproducts can arise from side reactions of the starting materials, intermediates, or the product itself. Some potential unexpected byproducts include:

  • Acetaldehyde-derived impurities: 1-Chloroethanol can be unstable and may decompose to form acetaldehyde and hydrochloric acid.[2][3][4] Acetaldehyde can then participate in side reactions.

  • Ether formation: Under certain conditions, self-condensation of 1-chloroethanol or reaction with the product can lead to the formation of ethers, such as bis(1-(2-methylpropanoyloxy)ethyl) ether.

  • Transesterification products: If other alcohols are present as impurities in the starting materials or solvent, transesterification can lead to the formation of different esters.

  • Rearrangement products: While less common, rearrangement of the carbocation intermediate in SN1 reactions could potentially lead to isomeric products.

Troubleshooting Guides

Issue 1: Appearance of Unknown Peaks in GC-MS Analysis

Symptoms:

  • Your Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram shows peaks that do not correspond to your starting materials, expected product, or common solvents.

  • The mass spectra of these unknown peaks do not have a clear match in standard libraries.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Degradation of 1-Chloroethanol 1-Chloroethanol, a key starting material, can decompose to acetaldehyde and HCl.[2][3][4] Acetaldehyde can then undergo further reactions. Solution: • Use freshly distilled or high-purity 1-chloroethanol for the reaction. • Analyze your 1-chloroethanol starting material by GC-MS to check for the presence of acetaldehyde or other impurities. • Consider running the reaction at a lower temperature to minimize degradation.
Side Reactions of Acetaldehyde If acetaldehyde is present, it can react with 2-methylpropanoic acid under acidic conditions to form various condensation products. Solution: • Compare the mass spectra of your unknown peaks with known fragmentation patterns of acetaldehyde adducts. • If you suspect acetaldehyde-related byproducts, you can try to confirm their presence by derivatization or by using a different analytical technique like NMR.
Ether Formation The reaction of 1-chloroethanol with itself or with the product can form stable ether byproducts. For instance, bis(1-(2-methylpropanoyloxy)ethyl) ether is a potential byproduct. Solution: • Look for mass spectral fragments corresponding to the loss of a 2-methylpropanoate group or a chloroethyl group. • Higher molecular weight peaks in your chromatogram could indicate the formation of such dimers.
Contaminants in Starting Materials or Solvents Impurities in 2-methylpropanoic acid or the solvent can lead to unexpected side reactions. Solution: • Analyze all starting materials and solvents by GC-MS before use. • Purify starting materials if significant impurities are detected.
Issue 2: Low Yield of this compound

Symptoms:

  • The yield of your desired product is significantly lower than expected.

  • A large amount of starting material remains unreacted, or there is a high proportion of byproduct peaks in your GC-MS analysis.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Equilibrium of Fischer Esterification Fischer esterification is a reversible reaction.[1] The presence of water, a reaction product, can shift the equilibrium back towards the starting materials. Solution: • Use a Dean-Stark apparatus to remove water as it is formed. • Use a large excess of one of the reactants (typically the less expensive one) to drive the equilibrium towards the product.[5]
Inefficient Acid Catalyst The acid catalyst may be weak, deactivated, or used in an insufficient amount. Solution: • Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[5] • Ensure the catalyst is not old or contaminated.
Side Reactions Consuming Reactants The formation of byproducts, as discussed in Issue 1, will consume your starting materials and reduce the yield of the desired product. Solution: • Address the root causes of byproduct formation as outlined in the troubleshooting guide for unknown peaks.
Product Loss During Workup The product may be lost during extraction or purification steps. Solution: • Ensure proper phase separation during aqueous washes. • Minimize the number of transfer steps. • Use appropriate purification techniques (e.g., distillation under reduced pressure) to avoid thermal degradation.

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

This protocol provides a general method for the analysis of reaction mixtures containing this compound and potential byproducts.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the starting materials and the desired product based on their retention times and mass spectra.

  • For unknown peaks, perform a library search (e.g., NIST/Wiley) to get potential matches.

  • Manually interpret the mass spectra of unknown peaks, looking for characteristic fragmentation patterns. For example, a fragment corresponding to the 2-methylpropanoyl cation (m/z 71) would be indicative of an ester of 2-methylpropanoic acid.

  • If possible, confirm the identity of significant byproducts by synthesizing authentic standards and comparing their retention times and mass spectra.

Visualizations

Reaction_Pathways 2-Methylpropanoic Acid 2-Methylpropanoic Acid Product 1-Chloroethyl 2-methylpropanoate 2-Methylpropanoic Acid->Product 1-Chloroethanol 1-Chloroethanol 1-Chloroethanol->Product Byproduct2 Acetaldehyde 1-Chloroethanol->Byproduct2 Decomposition Byproduct3 HCl 1-Chloroethanol->Byproduct3 Decomposition Byproduct5 Bis-ether Byproduct 1-Chloroethanol->Byproduct5 Dimerization Byproduct1 Water Product->Byproduct1 Esterification Product->Byproduct5 Reaction with 1-Chloroethanol Byproduct4 Acetaldehyde Adducts Byproduct2->Byproduct4 Side Reaction

Caption: Potential reaction pathways leading to byproducts.

Troubleshooting_Workflow start Unknown Peak in GC-MS lib_search Perform Library Search start->lib_search match Good Match Found? lib_search->match manual_interp Manually Interpret Mass Spectrum consider_degradation Consider Degradation of Starting Materials manual_interp->consider_degradation consider_side_reactions Consider Side Reactions (e.g., Dimerization, Adducts) manual_interp->consider_side_reactions no_match No/Poor Match match->no_match No confirm Confirm with Standard match->confirm Yes no_match->manual_interp further_analysis Further Analysis (NMR, etc.) consider_degradation->further_analysis consider_side_reactions->further_analysis

References

Validation & Comparative

A Comparative Guide to Purity Validation of 1-Chloroethyl 2-methylpropanoate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 1-Chloroethyl 2-methylpropanoate, a key intermediate in pharmaceutical synthesis. The information presented is intended for researchers, scientists, and drug development professionals to aid in selecting the most suitable analytical method for their specific needs.

Introduction

This compound is a halogenated ester whose purity is critical for the synthesis of active pharmaceutical ingredients (APIs). Ensuring the absence of impurities is a key regulatory requirement. This guide outlines and compares two common chromatographic techniques for purity assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID).

Method Comparison: HPLC vs. GC

Both HPLC and GC are powerful techniques for separating and quantifying components in a mixture. The choice between them often depends on the analyte's properties, such as volatility and thermal stability.[1][2] this compound is a volatile compound, making it amenable to both analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[3][4] For this compound, a reversed-phase method provides excellent separation from potential non-volatile impurities and degradation products.

Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[5][6] It often offers faster analysis times and higher resolution for volatile analytes compared to HPLC.[2] A GC-FID method is a robust and cost-effective option for the routine quality control of this intermediate.

Experimental Data Summary

The following tables summarize the hypothetical performance data for the validation of HPLC and GC methods for the purity determination of this compound, following International Council for Harmonisation (ICH) guidelines.[7][8]

Table 1: HPLC Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range (µg/mL) 1 - 150-
Accuracy (% Recovery) 99.2% - 100.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.10%≤ 2.0%
LOD (µg/mL) 0.3-
LOQ (µg/mL) 1.0-
Specificity No interference from impuritiesPeak purity > 0.999

Table 2: GC Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Range (µg/mL) 0.5 - 100-
Accuracy (% Recovery) 99.5% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.65%≤ 2.0%
- Intermediate Precision0.95%≤ 2.0%
LOD (µg/mL) 0.15-
LOQ (µg/mL) 0.5-
Specificity Baseline separation of impuritiesResolution > 2.0

Experimental Workflows and Protocols

The following diagram illustrates the logical workflow for the HPLC purity validation of this compound.

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results and Reporting prep_std Prepare Standard Solutions hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system hplc_run Inject and Run Samples hplc_system->hplc_run hplc_data Data Acquisition hplc_run->hplc_data linearity Linearity hplc_data->linearity accuracy Accuracy hplc_data->accuracy precision Precision hplc_data->precision lod_loq LOD & LOQ hplc_data->lod_loq specificity Specificity hplc_data->specificity data_analysis Data Analysis and Calculation linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis specificity->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for HPLC Purity Validation

HPLC Experimental Protocol

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1000 µg/mL. Prepare calibration standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1000 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution of potential impurities (2-methylpropanoic acid and 1-chloroethanol) in the mobile phase.

Validation Procedures:

  • Specificity: Analyze blank, standard, sample, and a spiked sample (sample fortified with known impurities) to demonstrate that there is no interference at the retention time of the main peak.

  • Linearity: Analyze a series of at least five concentrations of the standard solution across the specified range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking the sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

  • Precision:

    • Repeatability: Analyze six replicate injections of the sample solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-FID Experimental Protocol

Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1)

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane) at a concentration of 1000 µg/mL. Prepare calibration standards by serial dilution.

  • Sample Solution: Prepare a solution of the this compound sample in the same solvent to a final concentration of 1000 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution of potential impurities in the same solvent.

Validation Procedures:

  • The validation procedures for GC-FID are analogous to those described for the HPLC method, with adjustments made for the different technique and instrumentation.

Conclusion

Both HPLC and GC are suitable methods for the purity validation of this compound. The GC-FID method generally offers faster analysis times and potentially higher sensitivity for this volatile analyte.[2] The HPLC-UV method provides a robust alternative, particularly if non-volatile impurities are a concern. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the impurity profile of the material being tested. This guide provides the foundational information to assist in making an informed decision for the quality control of this important pharmaceutical intermediate.

References

A Comparative Guide to the Reactivity of 1-Chloroethyl 2-methylpropanoate and 1-bromoethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-chloroethyl 2-methylpropanoate and 1-bromoethyl 2-methylpropanoate. These versatile intermediates are valuable in organic synthesis, particularly in the construction of more complex molecules. Their utility stems from the presence of a reactive α-haloester moiety, which allows for a variety of nucleophilic substitution reactions. The choice between the chloro- and bromo- derivative often depends on the desired reaction rate and specific synthetic strategy. This document aims to provide a clear, data-supported comparison to aid in this selection process.

Executive Summary

The superior leaving group ability of bromide stems from its larger atomic size and greater polarizability, which allow it to better stabilize the negative charge after departing from the parent molecule.[1] This results in a lower activation energy for reactions involving bromide as the leaving group, leading to faster reaction rates.[1]

Theoretical Framework: Nucleophilic Substitution at an α-Halo Ester

The reactivity of both this compound and 1-bromoethyl 2-methylpropanoate is primarily centered on the electrophilic carbon atom bonded to the halogen. These compounds readily undergo nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions (nucleophile, solvent, and temperature).

  • SN2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the halide leaving group departs. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

  • SN1 Mechanism: A unimolecular, two-step process involving the formation of a carbocation intermediate after the leaving group departs. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by polar protic solvents and for substrates that can form stable carbocations.

The following diagram illustrates the general workflow for a comparative reactivity study.

G Workflow for Comparative Reactivity Study cluster_synthesis Synthesis cluster_reaction Reactivity Study cluster_analysis Analysis cluster_comparison Comparison chloro_syn Synthesis of 1-Chloroethyl 2-methylpropanoate reaction_setup Parallel Nucleophilic Substitution Reactions (e.g., with Sodium Azide in Acetone) chloro_syn->reaction_setup bromo_syn Synthesis of 1-Bromoethyl 2-methylpropanoate bromo_syn->reaction_setup chloro_rxn Reaction of This compound reaction_setup->chloro_rxn bromo_rxn Reaction of 1-Bromoethyl 2-methylpropanoate reaction_setup->bromo_rxn monitoring Reaction Monitoring (e.g., GC, HPLC, NMR) chloro_rxn->monitoring bromo_rxn->monitoring kinetics Determination of Rate Constants (k) monitoring->kinetics yield Determination of Product Yields monitoring->yield comparison Comparative Analysis of Reactivity (k_bromo vs. k_chloro, Yields) kinetics->comparison yield->comparison

Caption: Workflow for a comparative study of haloester reactivity.

Data Presentation: Expected Relative Reactivity

While specific experimental data for the title compounds is unavailable, the relative rates of nucleophilic substitution for similar haloalkanes provide a strong basis for comparison. The following table summarizes the expected trend in reactivity based on the leaving group.

CompoundLeaving GroupRelative Reactivity (Expected)Rationale
This compoundChloride (Cl⁻)LowerChloride is a good leaving group, but less so than bromide due to its smaller size and lower polarizability.
1-Bromoethyl 2-methylpropanoateBromide (Br⁻)HigherBromide is an excellent leaving group due to its large size, high polarizability, and the stability of the bromide anion.[1]

This expected trend is supported by data from related compounds. For instance, in SN2 reactions, alkyl bromides are generally more reactive than the corresponding alkyl chlorides.

Experimental Protocols

To empirically determine the relative reactivity, a comparative kinetic study can be performed. The following are proposed experimental protocols for the synthesis of the starting materials and a subsequent comparative nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound

This procedure is adapted from the general synthesis of α-haloesters.

Materials:

  • 2-Methylpropanoic acid

  • 1,1-Dichloroethane

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 2-methylpropanoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1,1-dichloroethane (1.5 eq) to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis of 1-Bromoethyl 2-methylpropanoate

This procedure is adapted from the synthesis of similar α-bromoesters.

Materials:

  • 2-Methylpropanoic acid

  • Thionyl bromide (or phosphorus tribromide)

  • N-Bromosuccinimide (NBS)

  • 1-Bromoethanol (can be generated in situ)

  • Anhydrous dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Convert 2-methylpropanoic acid to its acid bromide by reacting with thionyl bromide or phosphorus tribromide.

  • In a separate flask, prepare for the esterification.

  • A plausible route involves the reaction of the acyl bromide with 1-bromoethanol.

  • Alternatively, an addition reaction of hydrogen bromide to vinyl 2-methylpropanoate could be employed.

  • The product would be purified by extraction and distillation, similar to the chloro-analogue.

Protocol 3: Comparative Kinetic Study of Nucleophilic Substitution

This protocol outlines a method to compare the rates of reaction of the two haloesters with a common nucleophile, sodium azide, in an SN2 reaction.

Materials:

  • This compound

  • 1-Bromoethyl 2-methylpropanoate

  • Sodium azide (NaN₃)

  • Anhydrous acetone

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Prepare stock solutions of known concentrations of this compound, 1-bromoethyl 2-methylpropanoate, and sodium azide in anhydrous acetone. Also prepare a stock solution of the internal standard.

  • In two separate, thermostatted reaction vessels maintained at a constant temperature (e.g., 25 °C), place the sodium azide solution.

  • Initiate the reactions by adding a known volume of the respective haloester stock solution and the internal standard to each reaction vessel simultaneously.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquots immediately (e.g., by dilution with cold diethyl ether and water).

  • Extract the organic layer, dry it, and analyze by GC.

  • Quantify the disappearance of the starting material and the appearance of the product (1-azidoethyl 2-methylpropanoate) relative to the internal standard.

  • Plot the concentration of the haloester versus time and determine the initial reaction rates.

  • Calculate the second-order rate constants (k) for each reaction.

Visualization of the Reaction Pathway

The SN2 reaction mechanism, which is likely to be a dominant pathway for these substrates with a strong nucleophile, can be visualized as follows:

Caption: Generalized SN2 reaction pathway for α-haloesters.

Conclusion

References

A Comparative Guide to 1-Chloroethyl 2-methylpropanoate and Other Chloroethyl Esters in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, chloroethyl esters serve as versatile intermediates and key components in the design of prodrugs. This guide provides a detailed comparison of 1-Chloroethyl 2-methylpropanoate with other relevant chloroethyl esters, focusing on their synthesis, reactivity, and potential applications, supported by available experimental data.

Synthesis of Chloroethyl Esters: A Comparative Overview

The primary method for synthesizing this compound and its counterparts is the Fischer esterification of the corresponding carboxylic acid and chloroethanol.[1] This acid-catalyzed reaction is an equilibrium process, and yields can be optimized by using an excess of one reactant or by removing water as it is formed.[2][3]

Table 1: Physicochemical Properties of Selected Chloroethyl Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Chloroethyl acetateC4H7ClO2122.55[4]129.2
1-Chloroethyl propionateC5H9ClO2136.58[5]-
This compound C6H11ClO2 150.60 -
1-Chloroethyl pivalateC7H13ClO2164.63[6]-
2-Chloroethyl chloroacetateC4H6Cl2O2156.99[7]-
Ethyl 3-chloropropionateC5H9ClO2136.58[8]-

Note: Boiling point data for all compounds were not consistently available in the searched literature.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

While a detailed, peer-reviewed experimental protocol specifically for this compound was not found, a general procedure based on the principles of Fischer esterification is outlined below. This protocol is a representative example and may require optimization.

Materials:

  • 2-Methylpropanoic acid (isobutyric acid)

  • 1-Chloroethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylpropanoic acid (1.0 equivalent) and an excess of 1-chloroethanol (e.g., 2-3 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation under reduced pressure.

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification Reactants 2-Methylpropanoic Acid + 1-Chloroethanol + H₂SO₄ (cat.) Reflux Heat to Reflux Reactants->Reflux Reaction Workup Cool, Dilute with Ether, Wash with H₂O, NaHCO₃, Brine Reflux->Workup Quenching & Extraction Drying Dry over Na₂SO₄ Workup->Drying Purification Filter, Concentrate, Vacuum Distillation Drying->Purification Product 1-Chloroethyl 2-methylpropanoate Purification->Product

Caption: General workflow for the synthesis of this compound.

Reactivity of Chloroethyl Esters

The reactivity of chloroethyl esters is characterized by the presence of two key functional groups: the ester and the chloroethyl group. This dual reactivity makes them valuable synthetic intermediates.[1]

Nucleophilic Substitution at the Chloroethyl Group

The chlorine atom on the ethyl chain provides a site for nucleophilic substitution reactions (SN2). The reactivity in SN2 reactions is influenced by steric hindrance at the carbon bearing the leaving group.[9][10][11] For 1-chloroethyl esters, the substitution occurs at a secondary carbon, which is generally less reactive than a primary carbon (as in 2-chloroethyl esters) due to increased steric hindrance.

Diagram 2: SN2 Reaction of this compound

SN2_Reaction Reactants This compound Nu⁻ TransitionState Transition State Reactants:f1->TransitionState Backside Attack Products Substituted Product Cl⁻ TransitionState->Products Inversion of Stereochemistry

Caption: SN2 reaction pathway for this compound.

Hydrolysis of the Ester Group

The ester group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and chloroethanol. The rate of hydrolysis can be influenced by the steric bulk of the acyl group. Generally, increased steric hindrance around the carbonyl group can decrease the rate of hydrolysis.

Application in Prodrug Design

Chloroethyl esters are frequently employed as prodrugs, particularly in cancer therapy. The chloroethyl group can act as an alkylating agent, which can be cytotoxic to cancer cells. By incorporating it into a prodrug, its activity can be masked until it reaches the target site, where it is then activated.

For instance, studies on N-chloroethyl-4-amino and N-mesyloxyethyl-benzoyl compounds have shown that masking the active drug with a glutamic acid moiety to form a prodrug significantly decreases its cytotoxicity and increases its half-life. The active drug can then be released at the tumor site by specific enzymes.[12]

Table 2: Comparative Half-lives and Cytotoxicity of an Example Anticancer Prodrug System

CompoundTypeHalf-life (min)IC50 (µM)
Active Drug 1Alkylating Agent21 - 32465 - 625
Prodrug 1Masked Drug42 - 1158Not obtainable

Data adapted from a study on specific N-chloroethyl-benzoyl compounds and their prodrugs, not this compound itself.[12] This table illustrates the principle of reduced activity and increased stability in prodrug design.

The design of ester prodrugs aims to enhance properties like oral absorption by increasing lipophilicity and masking polar groups.[13] The ideal ester prodrug should be chemically stable, have good aqueous solubility, and be rapidly and quantitatively converted to the active drug after absorption.[13]

Diagram 3: Prodrug Activation Concept

Prodrug_Activation Prodrug Inactive Chloroethyl Ester Prodrug Activation Enzymatic or Chemical Cleavage (e.g., at tumor site) Prodrug->Activation Active_Drug Active Drug (e.g., Alkylating Agent) Activation->Active_Drug Effect Therapeutic Effect (e.g., Cytotoxicity) Active_Drug->Effect

Caption: Conceptual pathway of chloroethyl ester prodrug activation.

Conclusion

This compound is a versatile synthetic intermediate with potential applications in the synthesis of complex molecules and prodrugs. Its reactivity is governed by the interplay of the ester and the 1-chloroethyl functionalities. Compared to other chloroethyl esters, its specific performance in terms of synthetic yield, reaction rates, and biological activity will depend on the specific reaction conditions and the molecular context. The steric hindrance of the 2-methylpropanoyl group may influence its reactivity in both ester hydrolysis and nucleophilic substitution at the chloroethyl group. Further quantitative and comparative experimental studies are needed to fully elucidate the relative advantages and disadvantages of this compound in various synthetic applications.

References

Validation of Spectroscopic Data for 1-Chloroethyl 2-methylpropanoate Against Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the spectroscopic data for 1-Chloroethyl 2-methylpropanoate against predicted values and data from structurally similar compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate the validation of experimental data.

Data Presentation

Due to the limited availability of published standard experimental spectra for this compound, this guide presents a comparison of predicted spectroscopic data for the target molecule with experimental data from structurally related compounds: ethyl chloroacetate, isopropyl chloroacetate, and sec-butyl 2-chloropropanoate. These analogs provide a basis for validating key spectral features.

¹H NMR Data Comparison
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~6.4Quartet1H-O-CH(Cl)-CH₃
~2.6Septet1H-CH(CH₃)₂
~1.8Doublet3H-O-CH(Cl)-CH₃
~1.2Doublet6H-CH(CH₃)₂
Ethyl Chloroacetate (Experimental)4.25Quartet2H-O-CH₂-CH₃
4.06Singlet2H-CO-CH₂-Cl
1.31Triplet3H-O-CH₂-CH₃
Isopropyl Chloroacetate (Experimental)5.0-5.2Septet1H-O-CH(CH₃)₂
4.0-4.1Singlet2H-CO-CH₂-Cl
1.2-1.3Doublet6H-O-CH(CH₃)₂
sec-Butyl 2-chloropropanoate (Experimental)4.8-5.0Sextet1H-O-CH(CH₃)-CH₂CH₃
4.3-4.4Quartet1H-CO-CH(Cl)-CH₃
1.5-1.7Multiplet2H-O-CH(CH₃)-CH₂CH₃
1.5-1.6Doublet3H-CO-CH(Cl)-CH₃
1.2-1.3Doublet3H-O-CH(CH₃)-CH₂CH₃
0.8-1.0Triplet3H-O-CH(CH₃)-CH₂CH₃
¹³C NMR Data Comparison
CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~175C=O
~75-O-CH(Cl)-
~34-CH(CH₃)₂
~25-O-CH(Cl)-CH₃
~19-CH(CH₃)₂
Ethyl Chloroacetate (Experimental)167.1C=O
61.6-O-CH₂-
41.1-CH₂-Cl
14.0-CH₃
Isopropyl Chloroacetate (Experimental)166.7C=O
69.8-O-CH-
41.3-CH₂-Cl
21.7-CH₃
IR Spectroscopy Data Comparison
CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~1740-1760C=O stretch
~1100-1250C-O stretch
~650-800C-Cl stretch
Ethyl Chloroacetate (Experimental)1749C=O stretch[1]
1180-1250C-O stretch
700-800C-Cl stretch
Isopropyl Chloroacetate (Experimental)~1740C=O stretch
~1100-1200C-O stretch
~700-800C-Cl stretch
Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound (Predicted) 150/152 (M⁺)115, 87, 71, 63/65
Ethyl Chloroacetate (Experimental)122/124 (M⁺)93/95, 77, 49/51
Isopropyl Chloroacetate (Experimental)136/138 (M⁺)93/95, 77, 49/51, 43

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing : Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).

    • Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest. Place the solution in a liquid cell.

  • Background Spectrum : Record a background spectrum of the salt plates or the solvent-filled cell.

  • Sample Spectrum : Record the spectrum of the sample.

  • Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds like esters, gas chromatography (GC-MS) or direct infusion can be used.

  • Ionization : Ionize the sample molecules. Electron ionization (EI) is a common method for this type of compound.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of spectroscopic data for a synthesized compound against standard or reference data.

G cluster_0 Data Acquisition cluster_1 Data Retrieval cluster_2 Comparative Analysis cluster_3 Validation Outcome cluster_4 Conclusion A Synthesized 1-Chloroethyl 2-methylpropanoate B Acquire Experimental Spectra (NMR, IR, MS) A->B E Compare Experimental vs. Standard/Predicted Data B->E C Search for Standard Spectra (e.g., NIST, SDBS) C->E D Search for Predicted Spectra & Data of Analogs D->E F Analyze Key Features: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Values E->F G Data Consistent? F->G H Structure Confirmed G->H Yes I Further Investigation Required G->I No

Caption: Workflow for Spectroscopic Data Validation.

References

The Versatility of 1-Chloroethyl 2-Methylpropanoate in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, yield, and overall success of a multi-step synthesis. 1-Chloroethyl 2-methylpropanoate has emerged as a versatile and valuable reagent, offering a unique combination of reactivity and stability. This guide provides an objective comparison of its performance with alternative building blocks, supported by available experimental data and detailed methodologies, to aid in making informed decisions for complex synthetic challenges.

This compound possesses two key reactive sites: the chloroethyl group, which is susceptible to nucleophilic substitution, and the ester moiety, which can undergo hydrolysis or transesterification. This dual reactivity allows for a stepwise and controlled functionalization, making it a valuable intermediate in the construction of intricate molecular architectures and functionalized organic scaffolds.[1] Its application is particularly notable in the synthesis of prodrugs, where the 1-chloroethyl ester group can be used to mask a carboxylic acid, improving its bioavailability.

Performance in Nucleophilic Substitution Reactions

The primary utility of this compound in multi-step synthesis lies in the reactivity of the 1-chloroethyl group towards nucleophiles. The chlorine atom acts as a good leaving group, facilitating the formation of new carbon-heteroatom bonds. While specific quantitative data for a wide range of nucleophiles with this compound is not extensively tabulated in publicly available literature, the general reactivity pattern of similar α-chloroalkyl esters provides valuable insights.

Table 1: Comparison of Physicochemical Properties of this compound and Alternatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 84674-32-8C6H11ClO2150.60Not available
1-Bromoethyl 2-methylpropanoateNot availableC6H11BrO2195.05Not available
1-Iodoethyl 2-methylpropanoateNot availableC6H11IO2242.05Not available
2-Chloroethyl 2-methylpropanoate5333-33-5C6H11ClO2150.60165-167

The reactivity of the leaving group in S_N2 reactions generally follows the trend I > Br > Cl > F. Therefore, it is expected that 1-bromoethyl 2-methylpropanoate and 1-iodoethyl 2-methylpropanoate would be more reactive than their chloro-analogue. However, the higher reactivity of the bromo and iodo compounds can also lead to increased instability and potential side reactions. The choice between these building blocks often represents a trade-off between reactivity and stability, with the chloro-analogue providing a good balance for many applications.

Experimental Protocols

While specific, detailed experimental protocols for a wide array of reactions involving this compound are not consolidated in a single source, the following represents a general procedure for a typical nucleophilic substitution reaction.

General Experimental Protocol for Nucleophilic Substitution:

To a solution of the nucleophile (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added a base (1.1 equivalents, e.g., K₂CO₃, Cs₂CO₃, or Et₃N) at room temperature. This compound (1.2 equivalents) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Application in Prodrug Synthesis

A significant application of this compound is in the synthesis of prodrugs, particularly for carboxylic acid-containing drugs. The resulting 1-acyloxyethyl ester can be designed to be stable in the gastrointestinal tract and then be hydrolyzed by esterases in the body to release the active drug. This strategy can enhance the oral bioavailability of poorly absorbed drugs.

Below is a diagram illustrating the general workflow for utilizing this compound in prodrug synthesis.

prodrug_synthesis_workflow Start Carboxylic Acid Drug Reaction Esterification Start->Reaction BuildingBlock 1-Chloroethyl 2-methylpropanoate BuildingBlock->Reaction Prodrug 1-Acyloxyethyl Ester Prodrug Reaction->Prodrug Delivery Oral Administration Prodrug->Delivery Hydrolysis Enzymatic Hydrolysis (Esterases) Delivery->Hydrolysis ActiveDrug Active Drug Release Hydrolysis->ActiveDrug building_block_selection Requirement Synthetic Requirement Reactivity Desired Reactivity Requirement->Reactivity Stability Required Stability Requirement->Stability Cost Budget Constraints Requirement->Cost Decision Optimal Building Block Reactivity->Decision Stability->Decision Cost->Decision

References

Navigating the Cross-Reactivity Landscape of 1-Chloroethyl 2-methylpropanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating 1-Chloroethyl 2-methylpropanoate, a critical aspect of its characterization is understanding its potential for cross-reactivity in biological and chemical assays. Currently, publicly available experimental data specifically detailing the cross-reactivity of this compound is limited. This guide provides a comprehensive overview of the key chemical characteristics of this compound, identifies its primary structural analogs, and presents a detailed, robust experimental protocol for assessing its cross-reactivity profile. This information is intended to serve as a foundational resource for researchers designing and conducting their own cross-reactivity studies.

Chemical Profile and Reactivity Insights

This compound is a halogenated ester with two primary reactive sites: the ester group and the chloroethyl group. The ester linkage is susceptible to hydrolysis and transesterification reactions. The chloroethyl group, containing an electrophilic carbon atom bonded to chlorine, is prone to nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism depending on the nucleophile and solvent conditions.[1] This inherent reactivity underscores the potential for interaction with biological macromolecules and other chemical entities, making cross-reactivity a significant consideration in its application.

Potential Cross-Reactants: A Focus on Structural Analogs

In the absence of specific cross-reactivity data, an analysis of structural similarity provides the most logical starting point for identifying potential cross-reactants. The following compounds share key structural motifs with this compound and should be prioritized in cross-reactivity screening.

Compound NameMolecular FormulaStructural Similarity to this compoundReference
This compound C6H11ClO2 Target Compound [2]
1-Chloroethyl propionateC5H9ClO2Similar chloroethyl ester structure with a smaller propionate group instead of a 2-methylpropanoate group.[3]
2-Chloroethyl 2-chloro-2-methylpropanoateC6H10Cl2O2Contains a chloroethyl group and a similar methylpropanoate backbone, but with an additional chlorine atom on the propanoate moiety.[4]
1-Chloro-2-methylpropyl propanoateC7H13ClO2Isomeric structure with a rearranged chloroalkyl group and a propanoate ester.[5]
Ethyl 2-chloro-2-methylpropanoateC6H11ClO2Isomeric structure where the chlorine atom is on the propanoate moiety and the ester is formed with ethanol.[6]
Chloromethyl propionateC4H7ClO2Shorter chloroalkyl ester with a propionate group.[7]
1-Chloroethyl chloroformateC3H4Cl2O2Shares the 1-chloroethyl group but has a chloroformate instead of a carboxylate ester, which may have different reactivity.[8] This compound is a known reagent for N-dealkylation of tertiary amines.[8][9][8]
Methyl 2-chloro-2-methylpropanoateC5H9ClO2Isomeric structure with the chlorine on the propanoate group and a methyl ester.[10]

A Proposed Experimental Protocol for Assessing Cross-Reactivity

To address the current data gap, a comprehensive experimental workflow is proposed. This protocol outlines a standard approach for evaluating the cross-reactivity of this compound using a competitive enzyme-linked immunosorbent assay (ELISA), a widely accepted method for such studies.

Objective: To determine the percentage cross-reactivity of structural analogs and other relevant compounds with antibodies raised against a this compound-protein conjugate.
Materials:
  • Antibodies: Polyclonal or monoclonal antibodies specific for this compound (requires custom development).

  • Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA).

  • Microtiter Plates: 96-well high-binding ELISA plates.

  • Test Compounds: this compound (target analyte) and potential cross-reactants (see table above).

  • Buffers and Reagents: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), blocking buffer (e.g., PBS with 1% BSA), wash buffer (e.g., PBS with 0.05% Tween 20), secondary antibody-enzyme conjugate (e.g., HRP-conjugated anti-IgG), substrate solution (e.g., TMB), and stop solution (e.g., 2M H2SO4).

  • Instrumentation: Microplate reader.

Experimental Procedure:
  • Antigen Coating:

    • Dilute the this compound-protein conjugate in coating buffer to an optimal concentration (typically 1-10 µg/mL).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (this compound) and each test compound in assay buffer.

    • In separate tubes, mix 50 µL of each dilution with 50 µL of the primary antibody solution (at a predetermined optimal dilution).

    • Incubate the mixtures for 1 hour at room temperature.

    • Transfer 100 µL of each mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted secondary antibody-enzyme conjugate to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the logarithm of the concentration for the target analyte.

    • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) for the target analyte and each test compound from their respective dose-response curves.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps of the proposed competitive ELISA for cross-reactivity testing.

Cross_Reactivity_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis p1 Antigen Coating p2 Blocking p1->p2 a1 Prepare Analyte and Antibody Mixtures p2->a1 a2 Incubate in Coated Plate a1->a2 a3 Wash a2->a3 d1 Add Secondary Antibody a3->d1 d2 Add Substrate d1->d2 d3 Read Absorbance d2->d3 d4 Calculate % Cross-Reactivity d3->d4

Caption: Proposed experimental workflow for assessing cross-reactivity using competitive ELISA.

By following this guide, researchers can systematically investigate the cross-reactivity profile of this compound, contributing valuable data to the scientific community and enabling a more thorough understanding of its biological and chemical interactions.

References

A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-Chloroethyl 2-Methylpropanoate and Related Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on 1-chloroethyl 2-methylpropanoate and structurally related esters. Due to the limited availability of specific kinetic data for this compound in peer-reviewed literature, this guide leverages data from analogous α-chloroalkyl esters and related compounds to provide insights into its expected reactivity and reaction mechanisms.

Executive Summary

Nucleophilic substitution on this compound is a crucial reaction in various synthetic pathways. The reactivity of the C-Cl bond is significantly influenced by the adjacent ester functionality. This guide explores the mechanistic pathways, primarily S(_N)1 and S(_N)2, and the factors governing the reaction rates, including the nature of the nucleophile, solvent effects, and the structure of the ester. Through a comparative analysis with related substrates, this document offers a framework for predicting and controlling the outcomes of reactions involving this versatile intermediate.

Comparative Kinetic Data

Table 1: Solvolysis of 1-Chloroethyl-cyclohexane in 80% Ethanol

Temperature (°C)Rate Constant (k, s
1^{-1}−1
)
01.06 x 10
5^{-5}−5
253.19 x 10
4^{-4}−4
359.86 x 10
4^{-4}−4
452.92 x 10
3^{-3}−3

Data sourced from a study on the hydrolysis of 1-chloroethyl-cyclohexane, which follows a first-order rate equation.[1]

Table 2: Alkaline Hydrolysis of Ethyl Acetate

Temperature (°C)Rate Constant (k, L·mol
1^{-1}−1
·s
1^{-1}−1
)
Activation Energy (Ea, kcal·mol
1^{-1}−1
)
250.112011.56

This data for the alkaline hydrolysis of ethyl acetate, a second-order reaction, is provided for comparison to highlight the electronic effect of the α-chloro substituent.[2]

Mechanistic Discussion and Comparison

The nucleophilic substitution on this compound can proceed through two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution).

  • S(_N)1 Mechanism: This pathway involves a two-step process where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. This mechanism is favored by:

    • Substrates that can form stable carbocations. The carbocation derived from this compound is secondary and is stabilized by the adjacent oxygen atom of the ester group through resonance.

    • Weak nucleophiles.

    • Polar protic solvents that can solvate both the carbocation and the leaving group.

  • S(_N)2 Mechanism: This is a one-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is favored by:

    • Sterically unhindered substrates.

    • Strong nucleophiles.

    • Polar aprotic solvents.

Based on the structure of this compound, it is likely to undergo solvolysis and reactions with weak nucleophiles via an S(_N)1 pathway due to the stability of the resulting carbocation. The hydrolysis of 1-chloroethyl-cyclohexane, for which kinetic data is available, also proceeds through a first-order process, suggesting an S(_N)1 mechanism.[1] In contrast, reactions with strong nucleophiles may favor an S(_N)2 pathway.

The presence of the α-chloro substituent significantly enhances the reactivity of the ester towards nucleophilic attack compared to an unsubstituted ester like ethyl acetate. This is evident from the much faster hydrolysis rates observed for α-chloro esters. The alkaline hydrolysis of ethyl acetate proceeds via a different mechanism (nucleophilic acyl substitution) but serves to illustrate the baseline reactivity of the ester group itself.[2]

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetics of solvolysis of an α-chloroalkyl ester, based on common methods for studying ester hydrolysis and alkyl halide solvolysis.

Objective: To determine the rate constant of the solvolysis of a 1-chloroalkyl ester in a given solvent system.

Materials:

  • 1-Chloroalkyl ester (e.g., 1-chloroethyl acetate as a stand-in for this compound)

  • Solvent (e.g., aqueous ethanol, acetone-water mixtures)

  • Standardized sodium hydroxide (NaOH) solution (for titration)

  • Phenolphthalein indicator

  • Ice

  • Constant temperature bath

  • Burette, pipettes, conical flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Prepare a solution of the 1-chloroalkyl ester in the chosen solvent at a known concentration.

    • Place the reaction mixture in a constant temperature bath to maintain a stable temperature throughout the experiment.

  • Initiation of the Reaction:

    • Start a stopwatch at the moment the ester is dissolved in the solvent.

  • Monitoring the Reaction Progress (Titration Method):

    • At regular time intervals (e.g., every 5, 10, 15 minutes), withdraw a known volume (aliquot) of the reaction mixture using a pipette.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold water. This slows down the reaction significantly.

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the liberated acid (from the hydrolysis of the ester) with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

  • Infinity Reading:

    • To determine the concentration of the ester at the completion of the reaction (t(_{\infty})), heat a separate aliquot of the reaction mixture in a sealed container to drive the reaction to completion.

    • Cool the sample and titrate it with the standardized NaOH solution as described above.

  • Data Analysis:

    • The concentration of the ester at any given time (t) is proportional to the difference between the infinity titration volume (V({\infty})) and the titration volume at time t (V({t})).

    • For a first-order reaction (indicative of an S(N)1 mechanism), a plot of ln(V({\infty}) - V(_{t})) versus time will yield a straight line.

    • The rate constant (k) can be determined from the slope of this line (slope = -k).

Visualizations

SN1_Mechanism Substrate 1-Chloroethyl 2-methylpropanoate Carbocation Carbocation Intermediate + Leaving Group (Cl⁻) Substrate->Carbocation Slow, Rate-determining step Product Substitution Product Carbocation->Product Fast, Nucleophilic attack SN2_Mechanism Reactants 1-Chloroethyl 2-methylpropanoate + Nucleophile TransitionState Transition State Reactants->TransitionState Concerted step Product Substitution Product + Leaving Group (Cl⁻) TransitionState->Product Experimental_Workflow Start Prepare reaction mixture Initiate Initiate reaction and start timer Start->Initiate Monitor Withdraw aliquots at time intervals Initiate->Monitor Quench Quench reaction in ice water Monitor->Quench Titrate Titrate with standardized NaOH Quench->Titrate Titrate->Monitor Repeat for several time points Analyze Plot ln(V∞ - Vt) vs. time Titrate->Analyze Determine Determine rate constant (k) Analyze->Determine

References

Stability Under Scrutiny: A Comparative Analysis of 1-Chloroethyl 2-methylpropanoate and Other Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the stability of ester-containing compounds is a critical parameter influencing formulation, shelf-life, and in vivo efficacy. This guide provides a comparative assessment of the stability of 1-Chloroethyl 2-methylpropanoate against two common aliphatic esters: Ethyl propanoate and Methyl 2-methylpropanoate. The following sections detail the hydrolytic, thermal, and photostability profiles of these compounds, supported by established experimental protocols.

Due to a lack of direct, publicly available quantitative stability data for this compound, its stability profile has been inferred from studies on structurally similar haloalkyl esters. This guide will clearly denote where such inferences are made.

Comparative Stability Data

The following tables summarize the available quantitative and qualitative data for the hydrolytic, thermal, and photostability of the three esters.

Table 1: Hydrolytic Stability Data

CompoundStructureHydrolysis ConditionsRate Constant (k)Half-life (t½)Notes
This compound
alt text
Neutral, pH 7Not availableEstimated to be shorter than non-halogenated analogsThe electron-withdrawing effect of the α-chloro group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Ethyl propanoate
alt text
Acid-catalyzed (60% dioxane)Rate constant decreases with increasing alkyl chain length in the acid portion.[1]Dependent on conditionsGenerally considered stable under neutral conditions at ambient temperature.[2]
Methyl 2-methylpropanoate
alt text
Acid-catalyzedSlower hydrolysis rate compared to methyl propanoate due to steric hindrance from the methyl group on the α-carbon.[3]Dependent on conditionsThe isobutyryl group provides some steric protection to the carbonyl carbon.

Table 2: Thermal Stability Data

CompoundDecomposition Onset (°C)Decomposition ProductsMethodNotes
This compound Not availableLikely to include HCl, 2-methylpropanoic acid, and chloroacetaldehyde.Thermogravimetric Analysis (TGA)The presence of the C-Cl bond may lead to dehydrochlorination at elevated temperatures.
Ethyl propanoate ~1250-1750 K (Pyrolysis)CO, CO2, C2H4, propanoic acid.[4]Shock Tube PyrolysisHigh thermal stability under non-pyrolytic conditions.
Methyl 2-methylpropanoate Not availableNot availableTGAGenerally, esters have good thermal stability.

Table 3: Photostability Data

CompoundPhotodegradation Quantum Yield (Φ)Wavelength RangePhotodegradation ProductsNotes
This compound Not availableUV rangeMay undergo homolytic cleavage of the C-Cl bond.Chlorinated organic compounds can be susceptible to photodegradation.
Ethyl propanoate Not availableUV rangeNot availableAliphatic esters without significant chromophores are generally photostable.
Methyl 2-methylpropanoate Not availableUV rangeNot availableSimilar to ethyl propanoate, expected to be relatively photostable.

Experimental Protocols

The following are detailed methodologies for key stability-indicating experiments.

Hydrolytic Stability Assessment (Forced Hydrolysis)

Objective: To determine the rate of hydrolysis of the ester under acidic, basic, and neutral conditions.

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of the test ester (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Conditions:

    • Acidic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 N hydrochloric acid.

    • Basic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 N sodium hydroxide.

    • Neutral Hydrolysis: Add a known volume of the stock solution to purified water.

  • Incubation: Maintain the reaction mixtures at a constant temperature (e.g., 60°C) in a water bath or oven.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each reaction mixture.

  • Quenching: Immediately neutralize the acidic and basic samples to stop the reaction. For example, the acidic sample can be neutralized with an equivalent amount of 0.1 N NaOH, and the basic sample with 0.1 N HCl.

  • Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the remaining ester.

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Thermal Stability Assessment

Objective: To evaluate the thermal stability of the ester and identify its decomposition products.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed sample (5-10 mg) of the ester in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

    • Record the mass loss of the sample as a function of temperature. The onset temperature of decomposition provides an indication of thermal stability.

  • Forced Thermal Degradation:

    • Place a known amount of the ester in a sealed vial and heat it in an oven at a high temperature (e.g., 105°C) for a specified period.

    • Analyze the stressed sample by a suitable chromatographic method (e.g., GC-MS or LC-MS) to identify the degradation products.

Photostability Assessment

Objective: To assess the stability of the ester when exposed to light.

Methodology (as per ICH Q1B guidelines): [5][6]

  • Sample Preparation: Prepare solutions of the ester in a photochemically inert solvent and place them in transparent containers. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[5][6]

  • Analysis: After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed and dark control samples. The appearance of new peaks or a decrease in the peak area of the parent ester in the exposed sample indicates photodegradation. The photodegradation quantum yield (Φ) can be determined in more specialized photochemical experiments.[7]

Visualizing Stability Assessment

The following diagrams illustrate the workflow for assessing ester stability and a potential pathway where ester stability is a critical factor.

EsterStabilityWorkflow Workflow for Assessing Ester Stability cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Ester Solution hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis thermal Thermal Stress (TGA, Oven) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc Stability-Indicating HPLC Method hydrolysis->hplc thermal->hplc photo->hplc kinetics Determine Degradation Kinetics (k, t½) hplc->kinetics products Identify Degradation Products hplc->products ms Mass Spectrometry (LC-MS, GC-MS) ms->products profile Establish Stability Profile kinetics->profile products->profile

Caption: A logical workflow for the comprehensive stability assessment of an ester compound.

ProdrugActivation Ester Prodrug Activation Pathway cluster_prodrug Systemic Circulation cluster_activation Target Cell cluster_drug Pharmacological Action prodrug Ester Prodrug (Inactive) esterase Cellular Esterases prodrug->esterase Hydrolysis active_drug Active Drug esterase->active_drug receptor Target Receptor active_drug->receptor Binding pharmacological_effect pharmacological_effect receptor->pharmacological_effect Signal Transduction

Caption: A simplified signaling pathway illustrating the role of ester hydrolysis in prodrug activation.

References

A Comparative Guide to the Quantitative Analysis of 1-Chloroethyl 2-methylpropanoate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Chloroethyl 2-methylpropanoate, a key intermediate in various synthetic pathways, within complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of the primary analytical techniques suited for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of the most appropriate method depends on factors such as the required sensitivity, selectivity, accuracy, and the nature of the reaction matrix.

Comparison of Analytical Techniques

The following table summarizes the key quantitative performance metrics for GC-MS, qNMR, and HPLC-UV for the analysis of compounds analogous to this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by volatility and polarity, followed by detection based on mass-to-charge ratio.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. Signal intensity is directly proportional to the number of nuclei.Separation by differential partitioning between a mobile and stationary phase, with detection based on UV absorbance.
Selectivity Very High (Mass-selective detection)High (Chemical shift resolution)Moderate to Low (Dependent on chromophore and matrix)
Sensitivity (LOD/LOQ) High (ng/mL to low µg/mL)Moderate (µg/mL to mg/mL)Low (µg/mL to mg/mL for compounds with weak chromophores)
Accuracy High (typically 90-110% recovery)[1]Very High (often >98%)Good (typically 85-115% recovery)
Precision (%RSD) High (<10%)[1]Very High (<2%)Good (<15%)
Sample Throughput HighModerateHigh
Need for Reference Standard Yes (for calibration)No (for relative quantification), Yes (for absolute quantification)[2][3][4][5][6]Yes (for calibration)
Matrix Effects Can be significant, may require extensive sample preparation.Generally low.Can be significant, may require robust sample cleanup.
Cost Moderate to HighHighModerate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Quenching: If the reaction is ongoing, quench a known volume of the reaction mixture by cooling or with a suitable quenching agent.

  • Extraction: To a 1 mL aliquot of the quenched reaction mixture, add 1 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and an internal standard (e.g., a non-interfering haloalkane of known concentration).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing. Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer to a clean vial for GC-MS analysis.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a range of volatile organic compounds.[1]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.

Data Analysis:

Construct a calibration curve by analyzing a series of standards of known concentrations. The concentration of this compound in the reaction mixture is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the concentration of an analyte without the need for a specific reference standard of the same compound, by using a certified internal standard.[2][3][4][5][6]

Sample Preparation:

  • Aliquot and Dilute: Accurately weigh a specific amount of the reaction mixture.

  • Add Internal Standard: Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte or other components in the mixture.

  • Dissolve: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Transfer the solution to an NMR tube.

Instrumentation and Conditions (Typical):

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Sequence: A simple 90° pulse-acquire sequence (zg30).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8 or 16, depending on the concentration.

  • Acquisition Time: Sufficient to ensure good digital resolution.

Data Analysis:

The concentration of this compound is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

Where:

  • C = Concentration

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV can be an alternative for quantifying this compound, although its sensitivity may be limited due to the lack of a strong chromophore in the molecule.

Sample Preparation:

  • Quenching: Quench the reaction as described for GC-MS.

  • Dilution: Dilute a known volume of the reaction mixture with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Instrumentation and Conditions (Typical):

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: A low wavelength, such as 210 nm, would likely be necessary due to the lack of a significant chromophore.

  • Injection Volume: 10 µL.

Data Analysis:

A calibration curve is generated by injecting standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Workflow for Quantitative Analysis of a Reaction Mixture

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis Reaction_Mixture Reaction Mixture Quenching Quenching Reaction_Mixture->Quenching Aliquot Take Aliquot Quenching->Aliquot Extraction_Dilution Extraction / Dilution + Internal Standard Aliquot->Extraction_Dilution Filtration_Centrifugation Filtration / Centrifugation Extraction_Dilution->Filtration_Centrifugation Final_Sample Prepared Sample Filtration_Centrifugation->Final_Sample GC_MS GC-MS Final_Sample->GC_MS qNMR qNMR Final_Sample->qNMR HPLC_UV HPLC-UV Final_Sample->HPLC_UV Chromatogram_Spectrum Chromatogram / Spectrum GC_MS->Chromatogram_Spectrum qNMR->Chromatogram_Spectrum HPLC_UV->Chromatogram_Spectrum Integration Peak Integration Chromatogram_Spectrum->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for the quantitative analysis of a reaction mixture.

Comparison of Analytical Techniques

Technique Comparison cluster_gcms GC-MS cluster_qnmr qNMR cluster_hplc HPLC-UV Analyte 1-Chloroethyl 2-methylpropanoate GCMS_Node High Sensitivity High Selectivity Requires Volatility Analyte->GCMS_Node Suitable for volatile compounds qNMR_Node High Accuracy Primary Method No Reference Standard Needed (Relative Quantification) Analyte->qNMR_Node  Ideal for reaction  monitoring HPLC_Node Versatile Lower Sensitivity for Weak Chromophores Analyte->HPLC_Node Alternative for non-volatile matrices

Caption: Key characteristics of the compared analytical techniques.

References

A Comparative Guide to the Synthetic Routes of 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 1-Chloroethyl 2-methylpropanoate, a valuable intermediate in organic synthesis. The comparison focuses on objectivity, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific applications.

Introduction

This compound is a bifunctional molecule featuring both an ester and a reactive chloroethyl group. This dual functionality makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The efficiency, scalability, and economic viability of its synthesis are therefore of significant interest. This guide explores the two most prominent synthetic pathways: Direct Fischer Esterification and the Acyl Chloride route.

Comparison of Synthetic Routes

A summary of the key quantitative data for the two primary synthetic routes is presented below. It is important to note that while general methodologies are well-established, specific and directly comparable experimental data for the synthesis of this compound is not extensively available in peer-reviewed literature. The data presented for the final esterification step is often based on analogous reactions and typical yields for these reaction types.

ParameterRoute 1: Direct Fischer EsterificationRoute 2: Acyl Chloride Route
Starting Materials 2-Methylpropanoic acid, 1-Chloroethanol2-Methylpropanoic acid, Thionyl chloride (or similar), 1-Chloroethanol
Key Intermediates None2-Methylpropanoyl chloride
Catalyst/Reagent Strong acid (e.g., H₂SO₄, p-TsOH)Chlorinating agent (e.g., SOCl₂), Pyridine (often used as a base)
Reaction Conditions Typically heated under reflux to drive the equilibrium.[1][2]Acyl chloride formation may require heating. Esterification is often rapid at room temperature.[3][4]
Typical Yield Moderate to high (yields can be improved by using an excess of one reactant or by removing water as it forms).[4]High (Acyl chloride formation often proceeds with high yield, e.g., 90%, and subsequent esterification is typically efficient).[5]
Byproducts WaterSO₂, HCl (from acyl chloride formation), HCl (from esterification)
Advantages Fewer synthetic steps, readily available starting materials.High reactivity of the acyl chloride intermediate leads to faster reaction times and often higher yields for the esterification step. The reaction is generally irreversible.[6]
Disadvantages Reversible reaction, may require forcing conditions to achieve high conversion.[4]An additional synthetic step is required to prepare the acyl chloride. Thionyl chloride is corrosive and moisture-sensitive.[7]

Experimental Protocols

Route 1: Direct Fischer Esterification (General Procedure)

The Fischer esterification is a classic method for producing esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2][8]

Reaction:

2-Methylpropanoic acid + 1-Chloroethanol ⇌ this compound + Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-methylpropanoic acid (1.0 equivalent), 1-chloroethanol (1.2-2.0 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • The reaction mixture is heated to reflux in a suitable solvent (e.g., toluene) that forms an azeotrope with water, allowing for the removal of water via the Dean-Stark trap to drive the equilibrium towards the product.

  • The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound.

Route 2: Acyl Chloride Route

This two-step route involves the initial conversion of 2-methylpropanoic acid to its more reactive acyl chloride, followed by reaction with 1-chloroethanol.[3][4][5]

Step 1: Synthesis of 2-Methylpropanoyl chloride [5]

Reaction:

2-Methylpropanoic acid + SOCl₂ → 2-Methylpropanoyl chloride + SO₂ + HCl

Procedure:

  • In a fume hood, a three-necked flask is equipped with a dropping funnel, a stirrer, and a condenser attached to a gas-absorption trap.

  • Thionyl chloride (1.14 equivalents) is placed in the flask and cooled in a water bath.[5]

  • 2-Methylpropanoic acid (1.0 equivalent) is added dropwise with rapid stirring.[5] A vigorous evolution of hydrogen chloride and sulfur dioxide occurs.

  • After the addition is complete, the water bath is heated to 80°C for 30 minutes with continued stirring.[5]

  • The reaction mixture is then purified by distillation. A yield of approximately 90% can be expected.[5]

Step 2: Synthesis of this compound

Reaction:

2-Methylpropanoyl chloride + 1-Chloroethanol → this compound + HCl

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, 1-chloroethanol (1.0 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • A non-nucleophilic base such as pyridine (1.1 equivalents) is often added to neutralize the HCl byproduct.

  • The flask is cooled in an ice bath, and 2-methylpropanoyl chloride (1.0 equivalent) is added dropwise with stirring.

  • The reaction is typically rapid and exothermic. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 1-2 hours).

  • The reaction is monitored for completion by TLC or GC.

  • The reaction mixture is then washed with water, a dilute acid solution (to remove pyridine), and brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Logical Workflow of Synthetic Routes

The following diagram illustrates the logical progression of the two primary synthetic routes to this compound.

G cluster_0 Starting Materials cluster_1 Route 1: Fischer Esterification cluster_2 Route 2: Acyl Chloride Route cluster_3 Final Product A 2-Methylpropanoic Acid D Direct Esterification (Acid Catalyst, Heat) A->D E Acyl Chloride Formation A->E B 1-Chloroethanol B->D G Esterification (Base) B->G C Thionyl Chloride C->E H 1-Chloroethyl 2-methylpropanoate D->H F 2-Methylpropanoyl Chloride (Intermediate) E->F F->G G->H

Caption: Synthetic pathways to this compound.

Conclusion

Both the Direct Fischer Esterification and the Acyl Chloride routes offer viable methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment and reagents.

  • Direct Fischer Esterification is a more atom-economical, one-pot reaction but may require optimization to achieve high yields due to its reversible nature.

  • The Acyl Chloride Route , while involving an additional step, often provides higher yields and faster reaction times for the final esterification due to the high reactivity of the acyl chloride intermediate. This route is often preferred for laboratory-scale synthesis where high purity and yield are paramount.

Researchers should carefully consider these factors when selecting a synthetic strategy for this compound. Further process development and optimization may be required to adapt these general procedures for large-scale production.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a detailed, procedural guide for the proper disposal of 1-Chloroethyl 2-methylpropanoate, a flammable and potentially hazardous organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on guidelines for structurally similar chemicals, such as other chlorinated esters and flammable organic compounds. This information should be used as a guide only. Always consult your institution's Environmental Health and Safety (EHS) department, refer to the specific SDS provided by the manufacturer, and adhere to all local, regional, and national regulations.

I. Immediate Safety and Hazard Identification

Before handling this compound, it is crucial to understand its potential hazards. Based on similar chemical structures, this compound is likely a flammable liquid.[1] Vapors may form explosive mixtures with air, and sources of ignition such as heat, sparks, and open flames must be strictly avoided.[1][2] Personal Protective Equipment (PPE) is mandatory.

Key Hazard Information:

Hazard CategoryPrecautionary Measures
Flammability Highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical and ventilating equipment.[1][3]
Health Hazards May cause skin, eye, and respiratory irritation.[3][4] Avoid breathing vapors or mists.[3][5] Handle in a well-ventilated area or with appropriate exhaust ventilation.[2][4][5]
Environmental Should not be released into the environment.[2] Prevent spillage from entering drains or waterways.[5][6]
Incompatibilities Strong oxidizing agents.[2] May be sensitive to moisture.[5]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream.

Step 1: Waste Classification

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5]

  • Due to its likely flammability, this compound will be classified as an ignitable hazardous waste.[7]

Step 2: Collection and Storage

  • Container: Use a designated, properly labeled, and chemically resistant waste container. Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable").

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2][7] Keep in original containers when possible.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2] This area should be away from heat and sources of ignition.[1][2][5]

Step 3: Managing Spills

  • In the event of a spill, evacuate non-essential personnel and eliminate all ignition sources.[1]

  • Ventilate the area.

  • Absorb the spill using an inert, non-combustible absorbent material such as sand, silica gel, or universal binder.[2][3][5] Do not use combustible materials like sawdust.

  • Use only non-sparking tools to collect the absorbed material.[1][2][3]

  • Place the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[2][3]

  • Decontaminate the spill area and launder all protective clothing before reuse.[6][8]

Step 4: Final Disposal

  • Never dispose of this compound down the drain or with general refuse.[5]

  • All chemical waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal company.[2][3]

  • Arrange for a scheduled waste pickup according to your facility's procedures.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste: This compound B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Work in Ventilated Area (e.g., Fume Hood) B->C D Select Designated Hazardous Waste Container C->D Transfer Waste E Label Container: 'Hazardous Waste' Chemical Name & Hazards D->E F Securely Seal Container E->F G Store in Cool, Dry, Ventilated Area Away from Ignition Sources F->G H Contact EHS or Licensed Waste Disposal Contractor G->H Ready for Disposal I Schedule Waste Pickup H->I J Document Waste Transfer I->J Spill Spill Occurs Spill_Action1 Eliminate Ignition Sources Spill->Spill_Action1 Spill_Action2 Contain & Absorb with Inert Material Spill_Action1->Spill_Action2 Spill_Action3 Collect with Non-Sparking Tools Spill_Action2->Spill_Action3 Spill_Action4 Package as Hazardous Waste Spill_Action3->Spill_Action4 Spill_Action4->H Proceed to Final Disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Chloroethyl 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Chloroethyl 2-methylpropanoate (C₆H₁₁ClO₂), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Overview

Key Precautions:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

  • Use explosion-proof electrical and ventilating equipment.[2][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][5]

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Do not breathe vapors or mists.[2]

Personal Protective Equipment (PPE) Selection

Selection of appropriate PPE is critical and depends on the specific procedures being performed. A risk assessment should be conducted for each operation to determine the necessary level of protection.[9]

Minimum Required PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.

  • Hand Protection: Chemically resistant gloves (Nitrile is a common choice for incidental contact).[10]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.[5]

For procedures with a higher risk of exposure (e.g., handling large quantities, risk of splashing, or generating aerosols), enhanced PPE is mandatory.

Recommended PPE for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles. For significant splash risk, use a full-face shield in addition to goggles.[9][11]Protects against splashes and vapors that can cause severe eye irritation or damage.[2]
Hand Protection Nitrile or neoprene gloves for incidental contact. For extended contact or immersion, consider heavier-duty gloves like Butyl rubber or Viton™. Double gloving is recommended.[12]Provides a barrier against skin contact. No single glove material protects against all chemicals, so check manufacturer compatibility data.[10]
Body Protection Chemical-resistant apron over a flame-retardant lab coat. For large-scale operations, chemical-resistant coveralls (e.g., Tyvek®) may be necessary.[9][11]Protects against skin exposure from spills and splashes.[11]
Respiratory Protection A NIOSH-approved respirator is required if work is not performed in a fume hood or if ventilation is inadequate.[9] A full-face or half-mask air-purifying respirator with organic vapor cartridges is a typical choice.[12]Protects against inhalation of potentially toxic and irritating vapors.[4]

Operational Plans and Protocols

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration start Start: Plan to handle This compound check_hood Will work be done in a certified chemical fume hood? start->check_hood check_quantity Are you handling small (<10mL) quantities? check_hood->check_quantity Yes resp_required Respiratory Protection Required (Consult EHS) check_hood->resp_required No check_splash Is there a significant risk of splashing or aerosol generation? ppe_minimum Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves check_splash->ppe_minimum No ppe_goggles Upgrade to: Chemical Splash Goggles check_splash->ppe_goggles Yes check_quantity->check_splash Yes check_quantity->ppe_minimum No ppe_apron Add: Chemical Resistant Apron ppe_minimum->ppe_apron ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield ppe_face_shield->ppe_apron resp_required->check_quantity

Caption: Workflow for selecting appropriate PPE.

Safe Handling and Disposal Procedures

Proper technique in donning (putting on) and doffing (taking off) PPE is essential to prevent cross-contamination.

Procedure for PPE Donning, Doffing, and Disposal

The diagram below illustrates the correct sequence for PPE usage and disposal.

PPE_Procedure cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) cluster_disposal Disposal don1 1. Lab Coat / Apron don2 2. Respirator (if required) don1->don2 don3 3. Eye / Face Protection don2->don3 don4 4. Gloves (outer layer last) don3->don4 doff1 1. Remove Outer Gloves (if double-gloved) doff2 2. Remove Apron / Lab Coat doff1->doff2 doff3 3. Remove Eye / Face Protection doff2->doff3 doff4 4. Remove Respirator doff3->doff4 doff5 5. Remove Inner Gloves doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6 disp1 All contaminated disposable PPE is hazardous waste. disp2 Place in a sealed, labeled hazardous waste container. disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloroethyl 2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
1-Chloroethyl 2-methylpropanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。